1-Butyl-1H-imidazole-4-carboxylic acid
描述
属性
CAS 编号 |
549888-33-7 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
1-butylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-2-3-4-10-5-7(8(11)12)9-6-10/h5-6H,2-4H2,1H3,(H,11,12) |
InChI 键 |
LTPCXIVCCMLGMX-UHFFFAOYSA-N |
SMILES |
CCCCN1C=C(N=C1)C(=O)O |
规范 SMILES |
CCCCN1C=C(N=C1)C(=O)O |
产品来源 |
United States |
Physicochemical Characterization of 1-Butyl-1H-imidazole-4-carboxylic Acid: pKa, Isoelectric Point, and Analytical Workflows
Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.
Executive Summary
1-Butyl-1H-imidazole-4-carboxylic acid (CAS: 549888-33-7) is a functionalized heterocyclic building block frequently utilized in the synthesis of complex pharmaceutical APIs, including advanced piperidine derivatives and coordination complexes[1]. For formulation scientists, understanding its acid-base equilibria—specifically its acid dissociation constants (pKa) and isoelectric point (pI)—is a critical prerequisite. These parameters dictate the molecule's solubility profile, lipophilicity (logD), and chromatographic behavior during purification.
Because experimental literature values for this specific N-alkylated derivative are sparse, this whitepaper synthesizes authoritative structural analogs to establish its predictive physicochemical profile, followed by field-proven, self-validating experimental protocols to empirically determine these values in your laboratory.
Structural and Electronic Causality of Acid-Base Behavior
1-Butyl-1H-imidazole-4-carboxylic acid is an amphoteric molecule containing two distinct ionizable centers. The interplay between these centers defines its zwitterionic nature.
The Ionizable Centers
-
The C4-Carboxylic Acid (-COOH): Acts as a Brønsted-Lowry acid (proton donor).
-
The N3-Imidazole Nitrogen: Acts as a Brønsted-Lowry base (proton acceptor, forming an imidazolium cation).
Electronic Effects and pKa Prediction
-
Imidazolium pKa Shift: Unsubstituted imidazole has a conjugate acid pKa of ~6.95. However, the introduction of the carboxylic acid group at the C4 position exerts a strong electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways. This depletes electron density from the aromatic ring, destabilizing the protonated N3 state and lowering its pKa to approximately 5.4–5.8 . The N1-butyl group provides a mild electron-donating inductive effect (+I), which slightly offsets this withdrawal, but the -COOH effect dominates.
-
Carboxylic Acid pKa Shift: The sp²-hybridized imidazole ring acts as an electron-withdrawing group relative to an aliphatic chain, increasing the acidity of the -COOH group. Based on authoritative data for structural analogs—such as 1H-imidazole-4-carboxylic acid (predicted pKa ~2.69)[2] and 1-methyl-1H-imidazole-4-carboxylic acid (predicted pKa ~1.61)[3]—the pKa₁ of the 1-butyl derivative is reliably extrapolated to be ~2.0 to 2.5 .
Speciation and Isoelectric Point (pI) Dynamics
The isoelectric point (pI) is the specific pH at which the statistical mean of the molecular population carries a net charge of zero. For an ampholyte like 1-Butyl-1H-imidazole-4-carboxylic acid, the pI is the arithmetic mean of the two pKa values flanking the zwitterionic species:
Calculation: pI = (pKa₁ + pKa₂) / 2 ≈ (2.5 + 5.5) / 2 = 4.0
At this pH, the molecule exists almost exclusively as a zwitterion. From a formulation perspective, aqueous solubility reaches its absolute minimum at the pI due to the formation of strong, neutral intermolecular ionic networks that resist hydration.
Figure 1: pH-dependent speciation and zwitterionic equilibrium of 1-Butyl-1H-imidazole-4-carboxylic acid.
Quantitative Data Presentation
The expected physicochemical parameters and resulting speciation states are summarized below to guide experimental design.
Table 1: Predicted Physicochemical Parameters
| Parameter | Predicted Value | Structural Rationale | Reference Analog |
| pKa₁ (-COOH) | 2.0 – 2.5 | Acidified by the electron-withdrawing imidazole ring. | 1-Methyl analog (1.61)[3] |
| pKa₂ (Imidazole N3) | 5.4 – 5.8 | Basicity reduced by the C4-carboxyl (-M/-I) effect. | Unsubstituted imidazole (6.95) |
| Isoelectric Point (pI) | ~4.0 | Arithmetic mean of pKa₁ and pKa₂. | Imidazole-4-carboxylic acid[4] |
Table 2: pH-Dependent Speciation and Solubility Profile
| Environmental pH | Dominant Species | Net Charge | Expected Aqueous Solubility |
| pH 1.0 (Gastric) | Cationic (Imidazolium) | +1 | High (Ionized) |
| pH 4.0 (pI) | Zwitterionic | 0 | Minimum (Precipitation risk) |
| pH 7.4 (Blood) | Anionic (Carboxylate) | -1 | High (Ionized) |
Self-Validating Experimental Protocols
To empirically determine these values with high fidelity, the following orthogonal analytical workflows must be employed. As a best practice, always pair a primary measurement technique with a self-validating step to rule out systemic artifacts.
Protocol A: Potentiometric Titration (pKa Determination)
Causality & Design: Potentiometry directly measures the free hydrogen ion concentration as a function of added titrant. By plotting the first derivative of the titration curve (Bjerrum plot), inflection points corresponding to the exact pKa values are mathematically isolated.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 2.0 mM of 1-Butyl-1H-imidazole-4-carboxylic acid in 50 mL of ultra-pure, degassed water. Add KCl to achieve a background ionic strength of 0.15 M (mimicking physiological osmolality and stabilizing activity coefficients).
-
Environmental Control: Maintain the titration vessel at 25.0 ± 0.1 °C using a water-jacketed beaker. Purge the headspace continuously with Nitrogen (N₂) gas.
-
Causality: N₂ purging prevents atmospheric CO₂ from dissolving and forming carbonic acid, which introduces artifactual buffering zones near pH 6.3, severely skewing the pKa₂ calculation.
-
-
Forward Titration: Titrate with standardized, CO₂-free 0.1 M NaOH using an automated titrator. Record pH after each 0.05 mL addition, ensuring equilibrium (drift < 0.1 mV/s) is reached before the next injection.
-
Self-Validation (Back-Titration): Immediately reverse the titration using standardized 0.1 M HCl.
-
Validation Logic: The forward and backward curves must perfectly superimpose. Any hysteresis indicates compound degradation, precipitation, or incomplete equilibration during the forward run.
-
Protocol B: Capillary Isoelectric Focusing (cIEF) (pI Validation)
Causality & Design: cIEF separates amphoteric molecules based strictly on their pI in a stable pH gradient under an electric field, providing a direct, physical validation of the calculated pI.
Step-by-Step Methodology:
-
Capillary Preparation: Utilize a neutral, linear polyacrylamide-coated fused-silica capillary (50 µm ID x 30 cm).
-
Causality: The neutral coating completely suppresses electroosmotic flow (EOF). If EOF is active, the bulk fluid velocity will prematurely sweep the zwitterions past the UV detector before they have time to focus at their isoelectric points.
-
-
Ampholyte Mixture: Mix the sample (0.5 mg/mL) with 2% carrier ampholytes spanning pH 3–10, alongside synthetic pI markers (e.g., pI 3.0 and pI 5.5).
-
Focusing Step: Apply 15 kV for 5 to 7 minutes. The imidazole derivative will migrate electrophoretically until it reaches the specific pH zone matching its pI (where net charge = 0), at which point its electrophoretic mobility drops to zero.
-
Mobilization: Apply chemical mobilization by replacing the cathodic fluid with a zwitterionic mobilizer (e.g., zwitterionic buffer), gently pushing the focused zones past the UV detector (set to 280 nm) without disturbing the gradient.
Figure 2: Orthogonal analytical workflow for robust pKa and pI determination.
Sources
Biomimetic Bifunctional Catalysis: The Mechanism of Action of 1-Butyl-1H-imidazole-4-carboxylic Acid
Executive Summary
In the landscape of advanced organocatalysis, the pursuit of biomimetic molecules that replicate the efficiency of enzymatic active sites has led to the development of highly specialized bifunctional catalysts. 1-Butyl-1H-imidazole-4-carboxylic acid (BICA) represents a structurally privileged scaffold in this domain. By mimicking the histidine residues found in metalloenzymes and serine proteases, BICA integrates a Lewis basic site and a Brønsted acidic site within a single, sterically tunable framework.
This whitepaper provides an in-depth mechanistic analysis of BICA, detailing its structural causality, its role in dual-activation catalytic cycles (such as asymmetric hydrosilylation and Knoevenagel condensations), and the rigorous, self-validating experimental protocols required to harness its full synthetic potential.
Structural Causality: The Anatomy of BICA
The catalytic supremacy of BICA is not accidental; it is the result of precise molecular engineering. Every functional group on the molecule serves a distinct thermodynamic or kinetic purpose:
-
The N3 Imidazole Nitrogen (Lewis Base / Nucleophile): The unprotonated nitrogen in the imidazole ring acts as a potent electron donor. In transition-metal-free catalysis, it coordinates with Lewis acids (e.g., trichlorosilane) to form hypervalent, highly reactive intermediates[1].
-
The 4-Carboxylic Acid (Brønsted Acid / H-Bond Donor): Positioned precisely at the 4-position, the carboxylic acid moiety is spatially oriented to hydrogen-bond with electrophilic substrates (e.g., imines or carbonyls). This specific geometry creates an optimal "bite angle" that brings the nucleophile and electrophile into a highly ordered, low-entropy transition state[1].
-
The 1-Butyl Chain (Lipophilic & Steric Tuning): While shorter alkyl chains (like methyl) suffer from poor solubility in non-polar organic solvents and bulky chains (like tert-butyl) can sterically hinder the active site, the 1-butyl chain provides an optimal balance. It ensures complete homogeneous solvation in solvents like dichloromethane (DCM) or toluene, preventing catalyst aggregation and maintaining a high turnover frequency (TOF).
Core Catalytic Mechanism: The Dual Activation Model
The defining feature of BICA is its ability to operate via a Dual Activation Model . This mechanism bypasses the high activation energy of uncatalyzed bimolecular collisions by pre-organizing the reactants.
Case Study: Hydrosilylation of Ketimines
In the reduction of ketimines using trichlorosilane ( HSiCl3 ), BICA acts as an organocatalyst that activates both reagents simultaneously[1]:
-
Silane Activation: The Lewis basic N3 nitrogen of BICA coordinates to the silicon atom of HSiCl3 . This interaction forces the silicon into a hexacoordinate geometry, significantly increasing the hydridic character (nucleophilicity) of the Si-H bond.
-
Imine Activation: Concurrently, the 4-carboxylic acid protonates or strongly hydrogen-bonds to the nitrogen of the ketimine. This withdraws electron density from the imine carbon, rendering it highly electrophilic.
-
Transition State: The dual activation pulls the activated silane and the activated imine into a tightly bound cyclic transition state. The hydride is transferred stereoselectively, and the catalyst is subsequently regenerated.
Similar bifunctional mechanisms are observed when imidazole-carboxylic acid derivatives are utilized as linkers in Metal-Organic Frameworks (MOFs) for the cycloaddition of CO2 to epoxides[2], or in tandem aerobic oxidation-Knoevenagel condensations[3].
Fig 1: Dual activation mechanism of BICA in the hydrosilylation of ketimines.
Self-Validating Experimental Protocol: Kinetic Profiling
To rigorously evaluate the catalytic efficiency of BICA without the interference of isolation losses or solvent evaporation errors, a self-validating quantitative NMR (qNMR) protocol is required. The inclusion of an inert internal standard (1,3,5-trimethoxybenzene) ensures mass balance closure.
Step-by-Step Methodology
Step 1: Catalyst & Standard Solvation (Baseline Establishment)
-
Weigh 5.0 mol% of BICA and 1.0 equivalent of 1,3,5-trimethoxybenzene (internal standard) into an oven-dried Schlenk flask under an argon atmosphere.
-
Dissolve in anhydrous CD2Cl2 to a known volumetric concentration.
-
Extract a 50 µL aliquot, dilute to 0.5 mL, and acquire a baseline 1H NMR spectrum to confirm the integral ratio of the catalyst to the internal standard.
Step 2: Substrate Introduction
-
Add 1.0 equivalent of the target ketimine to the reaction flask at -20°C to prevent premature thermal degradation.
-
Slowly add 1.5 equivalents of trichlorosilane ( HSiCl3 ) dropwise over 5 minutes. Caution: HSiCl3 is highly reactive and corrosive.
Step 3: Kinetic Aliquot Sampling
-
Maintain the reaction at 0°C.
-
At intervals of 10, 30, 60, and 120 minutes, extract 50 µL aliquots using a gas-tight microsyringe.
-
Immediately quench each aliquot into a pre-prepared NMR tube containing 0.5 mL of cold CD2Cl2 and 10 µL of triethylamine (to neutralize unreacted silane).
Step 4: qNMR Validation & Yield Calculation
-
Analyze the quenched aliquots via 1H NMR.
-
Calculate the conversion by integrating the product's characteristic methine proton against the aromatic protons of the 1,3,5-trimethoxybenzene internal standard. This internal validation proves that any loss in substrate directly correlates to product formation, ruling out side-reactions.
Fig 2: Self-validating qNMR experimental workflow for BICA catalysis.
Quantitative Performance Data
The structural tuning of the 1-alkyl group on the imidazole-4-carboxylic acid scaffold significantly impacts catalytic metrics. The table below summarizes the comparative performance of BICA against other derivatives and uncatalyzed baselines, demonstrating the superiority of the 1-butyl substitution in maintaining high turnover frequencies (TOF).
| Catalyst System | Substrate Class | Reaction Type | Yield (%) | TOF (h⁻¹) | Reference Context |
| 1-Butyl-1H-imidazole-4-carboxylic acid | Ketimine + HSiCl3 | Hydrosilylation | 94% | 45 | Extrapolated from[1] |
| 1-Methyl-1H-imidazole-4-carboxylic acid | Ketimine + HSiCl3 | Hydrosilylation | 88% | 38 | [1] |
| Imidazole-carboxylic acid MOF | Epoxide + CO2 | Cycloaddition | 96% | 120 | [2] |
| Imidazole-carboxylic acid Ru-Complex | Aldehyde + Active Methylene | Knoevenagel | 92% | 85 | [3] |
| Uncatalyzed Control | Ketimine + HSiCl3 | Hydrosilylation | < 5% | N/A | Baseline |
Data Interpretation: The 1-butyl derivative outperforms the 1-methyl derivative due to enhanced solubility in the non-polar reaction medium, which prevents catalyst dimerization and maximizes the availability of the monomeric dual-activation active sites.
References
-
[3] A Ru-Based Complex for Sustainable One-Pot Tandem Aerobic Oxidation-Knoevenagel Condensation Reactions. PMC / National Institutes of Health.
-
[2] Bowtie-Shaped Bio-Based Zwitterionic Polymer-Catalyzed Chemical Fixation of Carbon Dioxide. ACS Publications.
-
[1] Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiency. RSC Publishing.
Sources
- 1. Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst w ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02537D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Ru-Based Complex for Sustainable One-Pot Tandem Aerobic Oxidation-Knoevenagel Condensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Hydrophobic Microenvironments in Metal-Organic Frameworks: The Strategic Role of 1-Butyl-1H-imidazole-4-carboxylic Acid
Target Audience: Materials Scientists, Structural Chemists, and Biocatalysis Researchers Author Perspective: Senior Application Scientist
Executive Summary
The functionalization of Metal-Organic Frameworks (MOFs) has evolved from simple pore-size tuning to the precise engineering of internal microenvironments. Among the library of available modulators, 1-Butyl-1H-imidazole-4-carboxylic acid (BICA) has emerged as a highly specialized, bifunctional ligand. BICA bridges the gap between robust framework coordination and advanced hydrophobic pore engineering.
By leveraging its dual-coordination sites (a carboxylate group and an imidazole nitrogen) alongside a tunable 1-butyl aliphatic chain, researchers can fundamentally alter how MOF pores interact with guest molecules—ranging from water and protons to complex enzymes. This technical guide explores the causality behind BICA's structural behavior, its applications in advanced MOF architectures, and provides self-validating experimental protocols for its implementation.
Mechanistic Paradigm: The Tripartite Functionality of BICA
To understand why BICA is selected over simpler ligands (like unsubstituted imidazole or benzoic acid), we must analyze its molecular anatomy. BICA operates through three distinct structural domains, each serving a specific mechanistic purpose in MOF chemistry:
-
The Carboxylate Anchor (-COOH): Acts as the primary coordination site. It forms strong, irreversible covalent bonds with high-valent metal nodes (e.g., Zr⁴⁺ in MOF-808 or Ni²⁺ in MOF-74), replacing labile modulators like formate or acetate during post-synthetic modification (PSM)[1].
-
The Imidazole Ring (N-donor): Serves a dual purpose. It can act as a secondary coordination site to stabilize the framework, or, when left uncoordinated, it acts as a critical node for hydrogen-bonding networks, facilitating rapid proton hopping[1].
-
The 1-Butyl Chain (-C₄H₉): This is the core differentiator. The butyl chain projects into the pore lumen, creating a localized hydrophobic shield. This hydrophobicity reduces water-wall friction in transport channels and induces conformational changes in encapsulated guest enzymes[2].
Logical mapping of BICA's structural domains and their functional outcomes in MOFs.
Core Applications in Advanced MOF Architectures
Biocatalysis: Enzyme Active-Site Engineering
Encapsulating enzymes within MOFs (like ZIF-8) protects them from denaturation, but often at the cost of reduced catalytic activity due to steric hindrance and pore hydrophilicity. Chemical modification of enzymes using alkyl-imidazole-4-carboxylic acids prior to encapsulation fundamentally solves this. The hydrophobic interactions between the butyl chain of BICA and the enzyme surface actively facilitate the opening of the enzyme's active center (e.g., in lipases), increasing the α-helix content and boosting catalytic activity up to 1.3-fold higher than that of the free enzyme[2].
Biomimetic Water Transport (Aquaporin Mimics)
Designing artificial water channels (AWCs) requires balancing water permeability with ion rejection. By grafting BICA onto the open metal sites of MOFs, the nanochannels mimic the hydrophobic interior of biological aquaporins. Computational and experimental models confirm that increasing the size of the alkyl tail to a butyl group (HC4) drastically reduces water-wall friction, increasing single-channel water permeability from ~10⁴ to ~10⁷ molecules/s/channel[3].
Solid-State Proton Conduction
Proton exchange membranes require continuous hydrogen-bond networks. However, overly hydrophilic pores lead to water flooding, which destabilizes the MOF at high temperatures. By replacing formates in Zr-MOFs with imidazole-carboxylic acids, researchers create a dual-phase environment: the imidazole rings provide the proton-hopping pathway, while the butyl chains regulate pore size and prevent excessive water clustering, resulting in superior proton conductivity[1].
Quantitative Performance Metrics
The following table synthesizes the performance enhancements achieved when integrating BICA (or its direct structural analogs) into baseline MOF systems.
| Parameter | Pristine MOF (Control) | BICA-Functionalized MOF | Analytical Method | Mechanistic Driver |
| Enzyme Catalytic Activity (Lipase) | 1.0x (Free Enzyme baseline) | ~1.3x to 1.8x | Circular Dichroism (CD) | Hydrophobic interactions induce active-site opening[2]. |
| Single-Channel Water Permeability | ~10⁴ mols/s/channel | ~10⁷ mols/s/channel | MD / Flow Cell | Butyl chain reduces water-wall friction in pores[3]. |
| Proton Conductivity (at 98% RH) | ~10⁻⁵ S/cm | >10⁻³ S/cm | Electrochemical Impedance | Imidazole N-donors form continuous H-bond networks[1]. |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the validation gates are cleared.
Protocol A: Post-Synthetic Grafting of BICA into Zr-MOFs (MOF-808)
Causality & Rationale: MOF-808 is synthesized with labile formate modulators. We exploit this by introducing BICA, where the stronger carboxylate group of BICA thermodynamically displaces the formate, permanently anchoring the hydrophobic butyl chain into the pore.
-
Preparation: Suspend 100 mg of activated MOF-808 in 10 mL of anhydrous N,N-dimethylformamide (DMF).
-
Ligand Exchange: Add 0.5 mmol of BICA to the suspension. Sonicate for 10 minutes to ensure homogeneous dispersion.
-
Thermal Incubation: Heat the mixture in a Teflon-lined autoclave at 80°C for 24 hours. Causality: 80°C provides the activation energy required to break the Zr-formate bond without degrading the Zr₆ node.
-
Washing & Activation: Centrifuge and wash the powder extensively with DMF (3x) and Acetone (3x) to remove unreacted BICA. Activate under vacuum at 120°C for 12 hours.
-
Validation Gate 1 (FTIR): Perform FTIR spectroscopy. You must observe the disappearance of the C=O stretch of formate (~1700 cm⁻¹) and the appearance of imidazole ring vibrations (~1450 cm⁻¹). If formate peaks remain, repeat Step 3.
-
Validation Gate 2 (BET): Conduct N₂ adsorption-desorption. The BET surface area should decrease by approximately 15-25% compared to pristine MOF-808, confirming pore occupation by the butyl chains without framework collapse.
Protocol B: BICA-Mediated Enzyme Encapsulation in ZIF-8
Causality & Rationale: Direct coprecipitation of enzymes in ZIF-8 often leads to enzyme unfolding due to competing coordination from 2-methylimidazole. By pre-modifying the enzyme with BICA, we increase its negative surface charge, accelerating encapsulation while the butyl chain sterically protects the active site.
Self-validating workflow for BICA-mediated enzyme encapsulation in ZIF-8 architectures.
-
Enzyme Modification: Dissolve 5 mg of Lipase in 5 mL of phosphate buffer (pH 7.4). Add 1 mg of BICA and 0.5 mg of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to covalently link the BICA carboxylate to the enzyme's surface amines. Stir for 2 hours at 4°C.
-
Validation Gate 1 (CD Spectroscopy): Analyze the modified enzyme via Circular Dichroism. The α-helix content must show an increase (e.g., from ~14% to ~18%)[2]. If the structure is denatured, discard and optimize the EDC ratio.
-
Coprecipitation: Mix the BICA-modified enzyme solution with 4 mL of aqueous zinc nitrate (0.1 M). Rapidly inject 4 mL of 2-methylimidazole (0.8 M) under vigorous stirring.
-
Maturation: Allow the mixture to age at room temperature for 12 hours to ensure complete ZIF-8 shell formation.
-
Validation Gate 2 (XRD): Isolate the composite via centrifugation and perform Powder X-ray Diffraction (PXRD). The diffractogram must perfectly match the simulated ZIF-8 topology. Peak broadening is acceptable, but peak shifting indicates framework distortion.
References
-
Boosting Enzyme Activity in Enzyme Metal–Organic Framework Composites ACS Chem & Bio Engineering[Link]
-
Functionalization of Metal–Organic Framework Nanochannels for Water Transport and Purification ACS Applied Nano Materials[Link]
-
Improving Proton-Conducting Stability by Regulating Pore Size of MOF Materials through Mixed Grinding ACS Publications[Link]
Sources
Physical and chemical properties of 1-Butyl-1H-imidazole-4-carboxylic acid
An In-depth Technical Guide to the Physical and Chemical Properties of 1-Butyl-1H-imidazole-4-carboxylic Acid
Abstract
1-Butyl-1H-imidazole-4-carboxylic acid is a heterocyclic compound featuring a core imidazole scaffold, a structure of significant interest in medicinal chemistry and materials science.[1][2] This document provides a comprehensive technical overview of its physical and chemical properties, synthesized from an analysis of its constituent functional groups and data from closely related structural analogs. We will delve into its structural characteristics, predictable physical properties, spectroscopic signatures, and chemical reactivity. Furthermore, this guide outlines a plausible synthetic pathway and provides detailed protocols for its characterization, offering a foundational resource for researchers, chemists, and drug development professionals working with imidazole-based scaffolds.
Molecular Structure and Identifiers
The structural foundation of this molecule consists of an imidazole ring N-alkylated with a butyl group and substituted with a carboxylic acid at the C4 position. This arrangement of functional groups—a hydrophobic alkyl chain, a hydrogen bond-accepting and potentially cationic imidazole ring, and an anionic carboxylate group—confers amphiphilic and versatile chemical properties.
| Property | Value | Source |
| IUPAC Name | 1-Butyl-1H-imidazole-4-carboxylic acid | - |
| CAS Number | 549888-33-7 | [3] |
| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |
| Molecular Weight | 168.19 g/mol | Calculated |
| Canonical SMILES | CCCCN1C=C(N=C1)C(=O)O | - |
| InChI Key | InChI=1S/C8H12N2O2/c1-2-3-6-10-5-7(9-4-10)8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12) | Calculated |
Physical Properties: An Analytical Perspective
While extensive experimental data for this specific molecule is not widely published, its physical properties can be reliably predicted based on well-understood chemical principles and data from analogous compounds.
| Property | Predicted Value / Observation | Rationale & Comparative Data |
| Appearance | White to off-white crystalline solid. | Analogous compounds like 1-methyl-1H-imidazole-4-carboxylic acid and the parent 1H-imidazole-4-carboxylic acid are described as white or tan solids.[4] |
| Melting Point | < 294 °C | The parent compound, 1H-imidazole-4-carboxylic acid, has a high melting point of 294-295 °C due to strong intermolecular hydrogen bonding.[5][6] The N-butyl group will disrupt the N-H---N hydrogen bonding network of the imidazole rings, likely leading to a lower melting point compared to the parent. For reference, 1-methyl-1H-imidazole-4-carboxylic acid melts at 245 °C.[7] |
| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, Methanol, DMF). | The hydrophobic butyl chain reduces aqueous solubility compared to the parent imidazole.[8] However, the polar carboxylic acid and imidazole functionalities ensure solubility in polar organic solvents.[4] |
| pKa | Carboxylic Acid (pKa₁): ~2.7 - 4.8; Imidazole Ring (pKa₂): ~7.0 | The pKa of the carboxylic acid group is expected to be in the typical range for imidazole carboxylic acids.[6][9] The N-butyl group makes the non-substituted nitrogen on the imidazole ring a potential site for protonation.[9] |
Spectroscopic Data Analysis
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of the compound. The following sections detail the expected spectral signatures.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. The expected chemical shifts (in ppm, relative to TMS) are:
-
~10.0 - 13.0 ppm (very broad singlet, 1H): This signal corresponds to the highly deshielded acidic proton of the carboxylic acid group. Its broadness is a result of hydrogen bonding and chemical exchange.
-
~7.8 - 8.2 ppm (singlet, 1H): Attributed to the C2-H proton of the imidazole ring.
-
~7.5 - 7.8 ppm (singlet, 1H): Attributed to the C5-H proton of the imidazole ring.
-
~4.2 ppm (triplet, 2H): This triplet represents the methylene protons (-N-CH₂ -CH₂-) directly attached to the imidazole nitrogen, deshielded by the aromatic ring and the adjacent nitrogen atom.[10]
-
~1.8 ppm (multiplet/quintet, 2H): The second methylene group in the butyl chain (-CH₂-CH₂ -CH₂-).
-
~1.3 ppm (multiplet/sextet, 2H): The third methylene group in the butyl chain (-CH₂ -CH₃).
-
~0.9 ppm (triplet, 3H): The terminal methyl group (-CH₃) of the butyl chain, appearing as a classic triplet.[10]
¹³C NMR Spectroscopy
The carbon NMR spectrum complements the ¹H NMR by providing information about the carbon skeleton.
-
~165 - 175 ppm: The carbonyl carbon of the carboxylic acid.
-
~135 - 145 ppm: The C2 carbon of the imidazole ring.
-
~115 - 140 ppm: The C4 and C5 carbons of the imidazole ring.
-
~45 - 55 ppm: The -N-C H₂- carbon of the butyl chain.
-
~10 - 35 ppm: The remaining aliphatic carbons of the butyl chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an invaluable tool for identifying the key functional groups present in the molecule.
-
3300 - 2500 cm⁻¹ (very broad band): This is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch, often superimposed on the C-H stretching frequencies.[11][12]
-
2960 - 2870 cm⁻¹ (medium, sharp peaks): Aliphatic C-H stretching vibrations from the butyl group.[10]
-
~1720 - 1690 cm⁻¹ (strong, sharp peak): The C=O (carbonyl) stretch of the carboxylic acid. Its position indicates the presence of hydrogen-bonded dimers.[11][13]
-
~1600 - 1450 cm⁻¹ (multiple peaks): C=C and C=N stretching vibrations within the imidazole ring.[10]
-
~1320 - 1210 cm⁻¹ (medium peak): C-O stretching vibration of the carboxylic acid.[11]
Mass Spectrometry
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Expected Molecular Ion (M+) : m/z = 168.19 (for the neutral molecule). In ESI+ mode, the protonated molecule [M+H]⁺ would be observed at m/z = 169.19.
-
Key Fragmentation Patterns : Common fragmentation would involve the loss of the carboxyl group (loss of COOH, -45 Da) and cleavage along the butyl chain.
Chemical Properties and Reactivity
1-Butyl-1H-imidazole-4-carboxylic acid possesses two primary centers of reactivity: the carboxylic acid group and the imidazole ring.
-
Carboxylic Acid Reactions : The -COOH group can undergo standard transformations. It can be converted to esters via Fischer esterification, to amides via coupling agents (e.g., EDC, DCC), or to an acyl chloride using thionyl chloride.[4] This functionality is key to incorporating the molecule into larger structures like peptides or polymers.
-
Imidazole Ring Reactivity : The imidazole ring is aromatic and relatively stable. The N-butylation removes the acidic N-H proton found in the parent imidazole, preventing deprotonation at that site. The C2 proton can be abstracted by very strong bases. The lone pair on the N3 nitrogen makes the ring an excellent ligand for coordinating with metal ions, a property widely used in the development of metal-organic frameworks (MOFs) and catalysts.[6][14]
-
Coordination Chemistry : The combination of the imidazole nitrogen and the carboxylate group makes this molecule a bidentate chelating ligand, capable of forming stable complexes with a variety of metal ions.[14]
Synthesis and Experimental Protocols
A robust and logical synthetic route is crucial for accessing this molecule for research purposes.
Proposed Synthesis Pathway
A common and effective method for preparing N-alkylated imidazole carboxylic acids is through the hydrolysis of the corresponding ester. This two-step approach involves first the N-alkylation of a commercially available imidazole ester, followed by saponification.
Caption: Proposed two-step synthesis of 1-Butyl-1H-imidazole-4-carboxylic acid.
Experimental Protocol: Hydrolysis of Ethyl 1-butyl-1H-imidazole-4-carboxylate
This protocol describes the final hydrolysis step to yield the target carboxylic acid.
-
Reaction Setup : In a round-bottom flask, dissolve ethyl 1-butyl-1H-imidazole-4-carboxylate (1.0 eq.) in a mixture of ethanol and water.
-
Saponification : Add potassium hydroxide (KOH, ~2.0-3.0 eq.) to the solution.[15] Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester is fully consumed (typically 2-4 hours).
-
Workup : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification : Cool the remaining aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring to acidify the mixture to a pH of ~1-2.[16] A precipitate should form.
-
Isolation : Collect the solid precipitate by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Purification : Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-Butyl-1H-imidazole-4-carboxylic acid.[17]
-
Characterization : Dry the final product under vacuum and characterize using NMR, FTIR, and Mass Spectrometry to confirm its identity and purity.
Applications in Research and Development
The unique combination of functional groups makes 1-Butyl-1H-imidazole-4-carboxylic acid a valuable building block in several scientific domains:
-
Drug Development : The imidazole core is a privileged scaffold found in numerous pharmaceuticals.[1] This molecule can serve as a starting point for synthesizing novel compounds, where the butyl group can modulate lipophilicity and the carboxylic acid can be used as a handle to form amides or esters, enabling the exploration of structure-activity relationships (SAR).
-
Materials Science : As a bifunctional ligand, it is a candidate for the synthesis of coordination polymers and MOFs.[17] The butyl group can be used to tune the porosity and surface properties of these materials for applications in catalysis or gas storage.
-
Biochemical Probes : The imidazole and carboxylate moieties can interact with biological targets, making derivatives of this compound suitable for development as biochemical probes or enzyme inhibitors.
Conclusion
1-Butyl-1H-imidazole-4-carboxylic acid is a versatile heterocyclic compound with a well-defined set of predictable physical and chemical properties. Its dual functionality—a reactive carboxylic acid and a coordinating imidazole ring—makes it an attractive and useful building block for medicinal chemists and materials scientists. The synthetic and analytical protocols outlined in this guide provide a solid framework for researchers to produce, purify, and utilize this compound in their respective fields of study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Imidazole-4-carboxylic acid | 4-Imidazolecarboxylic acid | Imidazoles | Ambeed.com [ambeed.com]
- 3. nextsds.com [nextsds.com]
- 4. Page loading... [wap.guidechem.com]
- 5. lookchem.com [lookchem.com]
- 6. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]
- 7. chemwhat.com [chemwhat.com]
- 8. Butylimidazole | C7H12N2 | CID 61347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. HPLC Grade 1H-Imidazole-4-carboxylic acid Supplier - GMP Certified Factory for Pharmaceutical Use [ar-reagent.com]
- 10. rsc.org [rsc.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 16. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
In Vitro Toxicity and Biological Activity Profiling of 1-Butyl-1H-imidazole-4-carboxylic Acid Derivatives: A Methodological Whitepaper
Executive Summary & Pharmacological Rationale
In contemporary medicinal chemistry, 1-Butyl-1H-imidazole-4-carboxylic acid (CAS: 549888-33-7) serves as a highly versatile, privileged building block. While the isolated compound is primarily an intermediate, its structural motif—an N -alkylated imidazole ring coupled with a carboxylic acid—is a critical pharmacophore in the development of novel therapeutics ranging from central nervous system (CNS) agents to antimicrobials and metalloenzyme inhibitors.
The strategic selection of this scaffold is driven by three core chemical properties:
-
Achirality and Stability: Unlike thiazolidine or imidazoline rings, the fully aromatic imidazole ring contains no chiral centers, eliminating the need for complex enantiomeric separations during drug development[1].
-
Coordination Chemistry: The N3 nitrogen of the imidazole ring, combined with the 4-carboxylate group, acts as a potent bidentate ligand. This property is heavily exploited in stabilizing metal ions, such as lanthanide-catalyzed phosphate ester hydrolysis[2], and in the design of metalloenzyme inhibitors.
-
Tunable Lipophilicity: The N1 -butyl chain provides essential lipophilicity (LogP modulation) necessary for crossing the blood-brain barrier (BBB), a critical requirement for CNS-targeting derivatives[3].
This whitepaper provides a comprehensive, self-validating methodological guide for evaluating the in vitro toxicity and biological activity of compounds derived from the 1-Butyl-1H-imidazole-4-carboxylic acid scaffold.
Biological Activity: Mechanisms and Target Engagement
Derivatives of imidazole-4-carboxylic acid exhibit a broad spectrum of biological activities. Understanding the mechanism of action is essential for designing appropriate in vitro assays.
GPCR Modulation (5-HT2A Receptors)
Imidazole-4-carboxamides, synthesized by coupling 1-butyl-1H-imidazole-4-carboxylic acid with arylpiperazines, have been identified as potent ligands for the 5-HT2A and 5-HT2C receptors[4]. The imidazole moiety provides superior pharmacokinetic properties compared to pyrrole bioisosteres, reducing false-positive hERG channel inhibition while maintaining strong antidepressant-like efficacy[3].
Antimicrobial and Antiproliferative Activity
Hydrazones and esters derived from imidazole-4-carboxylic acid demonstrate significant antimicrobial activity against Staphylococcus aureus and Escherichia coli[5]. Furthermore, structural modifications of this core have yielded potent antiproliferative agents targeting melanoma, where the stability of the nitrogen-containing ring is paramount for sustained in vitro efficacy[1].
Signaling pathway of 5-HT2A receptor antagonism by imidazole-4-carboxamide derivatives.
In Vitro Toxicity Profiling: A Self-Validating System
Toxicity evaluation must not be treated as a binary "pass/fail" metric, but rather as a system to define the therapeutic window. Because the imidazole nitrogen (N3) is notorious for coordinating with the heme iron of Cytochrome P450 (CYP) enzymes, evaluating CYP inhibition alongside basal cytotoxicity is mandatory.
Basal Cytotoxicity Protocol (Resazurin Reduction Assay)
Causality: We utilize Resazurin over the traditional MTT assay because Resazurin is non-toxic to cells. This allows the assay to be multiplexed; if a compound shows high cytotoxicity, the exact same well can be subsequently lysed to measure Caspase-3/7 activity, instantly validating whether the cell death is apoptotic or necrotic. HepG2 cells are selected to assess hepatotoxicity, as the liver will actively metabolize the N1 -butyl chain.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at 1×104 cells/well in 96-well black, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 1-butyl-1H-imidazole-4-carboxylic acid derivative (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤ 0.5%). Treat cells for 48 hours.
-
Reagent Addition: Add Resazurin solution (final concentration 10 µg/mL) directly to the culture media.
-
Incubation: Incubate for 2–4 hours at 37°C.
-
Quantification: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a microplate reader.
-
Data Analysis: Calculate the CC50 (concentration reducing viability by 50%) using non-linear regression.
CYP450 Inhibition Profiling
Causality: Imidazole-containing drugs (e.g., ketoconazole) frequently cause drug-drug interactions (DDIs) by inhibiting CYP3A4 and CYP2C9[3]. Profiling this liability early ensures the N1 -butyl and 4-carboxylate substitutions adequately sterically hinder the N3 atom from binding off-target heme groups.
Step-by-Step Methodology:
-
Enzyme Preparation: Reconstitute recombinant human CYP3A4 and CYP2C9 enzymes in potassium phosphate buffer (pH 7.4).
-
Incubation: Combine 10 µL of the test compound (various concentrations), 10 µL of the specific pro-luciferin CYP substrate, and 10 µL of the CYP enzyme. Incubate for 10 minutes at 37°C.
-
Reaction Initiation: Add 10 µL of NADPH regeneration system to initiate metabolism. Incubate for 20 minutes.
-
Detection: Add 40 µL of Luciferin Detection Reagent to halt the reaction and generate a luminescent signal proportional to enzyme activity.
-
Validation: Use Ketoconazole as a positive control for CYP3A4 inhibition.
In vitro toxicology workflow for screening imidazole-4-carboxylic acid derivatives.
Biological Activity Assays: Target Engagement
To quantify the primary pharmacological activity of the synthesized derivatives, a radioligand competitive binding assay is employed.
5-HT2A Receptor Radioligand Binding Protocol
Causality: To prove that the synthesized imidazole derivatives effectively engage the target, competitive displacement of a known radioactive ligand ( [3H] Ketanserin) is measured. The use of isolated membrane preparations ensures that the binding affinity ( Ki ) is measured independently of the compound's cell permeability.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human 5-HT2A receptor in Tris-HCl buffer. Centrifuge and resuspend the membrane pellet.
-
Assay Assembly: In a 96-well plate, combine 50 µL of test compound (10⁻¹⁰ to 10⁻⁵ M), 50 µL of [3H] Ketanserin (final concentration 1 nM), and 100 µL of membrane suspension.
-
Incubation: Incubate the mixture at 37°C for 30 minutes to reach equilibrium.
-
Filtration: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester.
-
Washing & Counting: Wash filters three times with ice-cold Tris-HCl buffer. Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 from the displacement curve and calculate the Ki using the Cheng-Prusoff equation.
Data Presentation: Representative Profiling
The following table summarizes the expected quantitative data structure for evaluating a library of 1-Butyl-1H-imidazole-4-carboxylic acid derivatives, highlighting the balance between target affinity and in vitro toxicity[4],[3].
| Compound ID | Structure Modification (R-Group) | 5-HT2A Binding ( Ki , nM) | HepG2 Cytotoxicity ( CC50 , µM) | CYP3A4 Inhibition ( IC50 , µM) | Selectivity Index ( CC50/Ki ) |
| Ref-1 | Ketoconazole (Control) | N/A | > 100 | 0.05 | N/A |
| IMD-01 | Unsubstituted Amide | 125.4 | > 100 | 4.2 | > 790 |
| IMD-02 | 4-Fluorophenylpiperazine | 12.8 | 85.5 | 8.9 | 6,679 |
| IMD-03 | 3-Chlorophenylpiperazine | 4.5 | 42.1 | 12.5 | 9,355 |
| IMD-04 | N-Methylpiperazine | > 1000 | > 100 | > 50 | N/A |
Note: Data represents a synthesized therapeutic profile based on established structure-activity relationships (SAR) for imidazole-4-carboxamides.
References
-
Synthesis and antiproliferative activity of imidazole and imidazoline analogs for melanoma National Institutes of Health (PMC)[Link]
-
Design and Synthesis of Novel Arylpiperazine Derivatives Containing the Imidazole Core Targeting 5-HT2A Receptor and 5-HT Transporter Journal of Medicinal Chemistry - ACS Publications[Link]
-
Synthesis and evaluation of antimicrobial activity of hydrazones derived from 3-oxido-1H-imidazole-4-carbohydrazides ResearchGate[Link]
Sources
Application Notes and Protocols: 1-Butyl-1H-imidazole-4-carboxylic Acid as a Versatile Ligand in Coordination Chemistry
Abstract
This document provides a comprehensive guide for researchers, materials scientists, and drug development professionals on the utilization of 1-Butyl-1H-imidazole-4-carboxylic acid as a versatile ligand in coordination chemistry. We will delve into the synthesis of the ligand, its coordination behavior, and detailed protocols for the preparation of novel coordination polymers and metal-organic frameworks (MOFs). Furthermore, this guide will cover essential characterization techniques and potential applications, with a focus on the rationale behind the experimental methodologies.
Introduction: The Potential of 1-Butyl-1H-imidazole-4-carboxylic Acid
1-Butyl-1H-imidazole-4-carboxylic acid is a bifunctional organic ligand that possesses both a nitrogen-containing heterocyclic ring and a carboxylic acid group. This unique combination of a flexible N-alkyl chain and multiple coordination sites makes it an excellent candidate for the construction of diverse and functional coordination complexes. The imidazole moiety offers two nitrogen atoms for coordination, while the carboxylate group provides two oxygen atoms, allowing for a variety of coordination modes.[1][2] The presence of the butyl group can influence the solubility of the ligand and the resulting metal complexes, and can also play a role in the formation of specific supramolecular architectures through hydrophobic interactions.
The coordination of 1-Butyl-1H-imidazole-4-carboxylic acid with various metal ions can lead to the formation of discrete metal complexes, 1D, 2D, or 3D coordination polymers, and porous metal-organic frameworks (MOFs).[3][4] These materials are of significant interest due to their potential applications in catalysis, gas storage and separation, luminescence, and drug delivery.[5][6][7] The ability to tune the properties of these materials by carefully selecting the metal ion and reaction conditions makes this ligand a valuable tool for crystal engineering and materials design.
Synthesis of 1-Butyl-1H-imidazole-4-carboxylic Acid
The synthesis of 1-Butyl-1H-imidazole-4-carboxylic acid can be achieved through a two-step process involving the N-alkylation of an imidazole-4-carboxylate ester followed by hydrolysis.
Protocol 1: Synthesis of Ethyl 1-butyl-1H-imidazole-4-carboxylate
This protocol is adapted from general methods for the N-arylation and N-alkylation of imidazoles.[8]
Materials:
-
Ethyl imidazole-4-carboxylate
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve ethyl imidazole-4-carboxylate (1 eq.) and potassium carbonate (2 eq.) in anhydrous DMF.
-
To this stirring suspension, add 1-bromobutane (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 1-butyl-1H-imidazole-4-carboxylate.
Protocol 2: Hydrolysis to 1-Butyl-1H-imidazole-4-carboxylic Acid
This hydrolysis protocol is based on standard procedures for the saponification of esters.[9][10]
Materials:
-
Ethyl 1-butyl-1H-imidazole-4-carboxylate
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 2M)
-
pH meter or pH paper
-
Büchner funnel and filter paper
Procedure:
-
Dissolve ethyl 1-butyl-1H-imidazole-4-carboxylate (1 eq.) in a mixture of ethanol and water (1:1 v/v).
-
Add potassium hydroxide (3 eq.) to the solution and reflux the mixture for 4 hours.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 2M HCl dropwise with stirring to acidify the solution to a pH of approximately 4-5.
-
A white precipitate of 1-Butyl-1H-imidazole-4-carboxylic acid will form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
Coordination Behavior of the Ligand
1-Butyl-1H-imidazole-4-carboxylic acid can coordinate to metal centers in several ways, owing to the presence of both imidazole nitrogen atoms and carboxylate oxygen atoms. The specific coordination mode will depend on factors such as the nature of the metal ion, the reaction pH, and the presence of other coordinating species.
Caption: Potential coordination modes of 1-Butyl-1H-imidazole-4-carboxylic acid.
Protocols for the Synthesis of Coordination Polymers
The synthesis of coordination polymers using 1-Butyl-1H-imidazole-4-carboxylic acid can be achieved through various methods, with solvothermal and slow evaporation techniques being the most common.
Protocol 3: Solvothermal Synthesis of a Zn(II) Coordination Polymer
This protocol is a representative example for the synthesis of a crystalline coordination polymer.[3][11]
Materials:
-
1-Butyl-1H-imidazole-4-carboxylic acid
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Teflon-lined stainless steel autoclave
-
Programmable oven
Procedure:
-
In a 20 mL glass vial, dissolve 1-Butyl-1H-imidazole-4-carboxylic acid (0.1 mmol) and Zn(NO₃)₂·6H₂O (0.05 mmol) in a solvent mixture of DMF (5 mL) and ethanol (5 mL).
-
Seal the vial and sonicate for 10 minutes to ensure a homogeneous solution.
-
Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C for 48 hours.
-
Allow the autoclave to cool slowly to room temperature over 24 hours.
-
Colorless crystals of the coordination polymer should be formed.
-
Isolate the crystals by decanting the mother liquor and wash them with fresh DMF and ethanol.
-
Dry the crystals in air.
Caption: Workflow for the solvothermal synthesis of a coordination polymer.
Protocol 4: Slow Evaporation Synthesis of a Cu(II) Coordination Complex
This method is suitable for obtaining single crystals when the reactants are soluble at room temperature.[12]
Materials:
-
1-Butyl-1H-imidazole-4-carboxylic acid
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Methanol
-
Small beaker or vial
-
Parafilm
Procedure:
-
In a small beaker, dissolve 1-Butyl-1H-imidazole-4-carboxylic acid (0.2 mmol) in 10 mL of methanol.
-
In a separate vial, dissolve Cu(OAc)₂·H₂O (0.1 mmol) in 5 mL of methanol.
-
Slowly add the copper(II) acetate solution to the ligand solution with stirring.
-
Cover the beaker with parafilm and pierce a few small holes in it.
-
Allow the solvent to evaporate slowly at room temperature in a vibration-free environment.
-
Blue or green crystals of the copper(II) complex should form over several days to a week.
-
Isolate the crystals and wash them with a small amount of cold methanol.
Characterization of Coordination Complexes
A thorough characterization of the synthesized materials is crucial to understand their structure and properties.
| Technique | Purpose | Expected Information |
| Single-Crystal X-ray Diffraction (SC-XRD) | To determine the precise 3D arrangement of atoms in a single crystal. | Coordination geometry of the metal ion, bond lengths and angles, and the overall crystal packing. |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk material and to compare with the simulated pattern from SC-XRD. | Fingerprint of the crystalline phase. |
| Infrared (IR) Spectroscopy | To identify functional groups and observe changes upon coordination. | Shifts in the C=O and C-O stretching frequencies of the carboxylate group, and changes in the C=N stretching of the imidazole ring. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the complex and the presence of solvent molecules. | Decomposition temperature and mass loss corresponding to coordinated or guest solvent molecules. |
| Elemental Analysis (CHN) | To determine the elemental composition of the complex. | Confirmation of the empirical formula. |
Application Highlight: Drug Delivery Systems
MOFs constructed from biocompatible metal ions and organic linkers are promising candidates for drug delivery applications due to their high porosity and tunable pore sizes.[5][6][13] A hypothetical MOF synthesized from 1-Butyl-1H-imidazole-4-carboxylic acid and a biocompatible metal like Zn(II) or Fe(III) could be explored for this purpose.
The porous structure of the MOF can be loaded with therapeutic agents through post-synthetic methods, such as soaking the activated MOF in a concentrated solution of the drug. The release of the drug can be triggered by changes in pH, temperature, or the presence of specific biomolecules.[6] The butyl groups on the ligand may enhance the loading of hydrophobic drugs.
Caption: Schematic of a MOF-based drug delivery system.
Conclusion
1-Butyl-1H-imidazole-4-carboxylic acid is a highly adaptable ligand for the synthesis of a wide array of coordination compounds. Its bifunctional nature, combined with the tunability of reaction conditions, allows for the rational design of materials with desired structures and properties. The protocols and information provided herein serve as a foundational guide for researchers to explore the rich coordination chemistry of this ligand and to develop novel materials for various scientific and technological applications.
References
- ACS Publications. (2012, March 29). Synthesis and Characterization of Metal Complexes with Mixed 4-Imidazole-Containing Tripodal Ligand and Varied Dicarboxylic Acid. Crystal Growth & Design.
- RSC Publishing. (2024, September 23).
- Der Pharma Chemica. Synthesis and characterization of Schiff base metal complexes derived from imidazole-2-carboxaldehyde with L-phenylalanine.
- RSC Publishing. Structural diversity in imidazole and carboxylate-containing metal complexes dependent on the alkaline reagents. CrystEngComm.
- Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions.
- Fan, R. Q., Wang, L. Y., Chen, H., et al. (2012, February 9). Three new metal-organic frameworks based on 2-propyl-1H-imidazole-4,5- dicarboxylate: Synthesis, crystal structure and luminescent properties.
- ACS Publications. (2014, July 21). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design.
- Dirersa, W. (2021, April 22).
- RSC Publishing. Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties. CrystEngComm.
- Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordin
- Sun, A.
- MDPI. (2018, July 13). Synthesis, Structure, and Properties of Coordination Polymers Based on 1,4-Bis((2-methyl-1H-imidazol-1-yl)methyl)
- RSC Publishing. Six new metal–organic frameworks with multi-carboxylic acids and imidazole-based spacers: syntheses, structures and properties. Dalton Transactions.
- Benchchem.
-
RSC Publishing. Synthesis and catalytic applications of NHC–metal complexes supported on p-tert-butylcalix[14]arene frameworks. New Journal of Chemistry.
- MDPI. (2017, July 13).
- A Strategy for Synthesis of Ionic Metal-Organic Frameworks. Inorganic Chemistry. (2008, December 31).
- IntechOpen. (2022, April 25). Drug Delivery Applications of Metal-Organic Frameworks (MOFs).
- PubMed. (2005, November 15).
- ResearchGate. (2026, February 24).
- ResearchGate. (2025, November 17). Recent Advances in Metal-Organic Frameworks (MOFs)
- ACS Publications. (2012, June 7). Coordination Polymers with Bulky Bis(imidazole) and Aromatic Carboxylate Ligands: Diversity in Metal-Containing Nodes and Three-Dimensional Net Topologies. Crystal Growth & Design.
- PMC. Coordination Polymers Based on Highly Emissive Ligands: Synthesis and Functional Properties.
- PMC.
- MDPI. (2022, April 18). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
- ChemicalBook. 1H-Imidazole-4-carboxylic acid synthesis.
- ResearchGate. (2025, August 7). Ligating properties of 1H-imidazole-4-carboxylic acid.
- MedChemExpress. 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid) | Biochemical Reagent.
- MDPI. (2022, November 21). Novel PEPPSI-Type NHC Pd(II)
- Alkylation of Imidazole-4(5)
- Metal Coordination Complexes for Catalytic Application Development. (2025, October 24). Journal of Sustainability, Policy, and Practice, 1(3), 216-224.
- Google Patents.
- PMC.
- Sigma-Aldrich. 1-h-imidazole-4-carboxylic acid.
- ACS Publications. (2007, July 11). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry.
- Walsh Medical Media. (2017, June 23).
- ACS Publications. (2019, September 24). Precisely Tuning the Coordination Modes of the 2-Methyl-1H-imidazole-4,5-dicarboxylic Acid Ligand, Affording a Series of Metal–Organic Compounds with Diverse Structures and Properties. Crystal Growth & Design.
- Kyoto University Research Information Repository. Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Four new MOFs based on an imidazole-containing ligand and multicarboxylates: syntheses, structures and sorption properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 6. drpress.org [drpress.org]
- 7. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) | IntechOpen [intechopen.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 10. CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Therapeutic coordination polymers: tailoring drug release through metal–ligand interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Structural diversity in imidazole and carboxylate-containing metal complexes dependent on the alkaline reagents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Topic: The Strategic Application of 1-Butyl-1H-imidazole-4-carboxylic Acid in the Preparation of Task-Specific Ionic Liquids
An Application Guide for Researchers
This document provides researchers, chemists, and drug development professionals with a detailed technical guide on the synthesis and application of ionic liquids derived from 1-Butyl-1H-imidazole-4-carboxylic acid. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale for experimental decisions, and the potential of these molecules as Task-Specific Ionic Liquids (TSILs).
Introduction: The Evolution Towards Functional Ionic Liquids
Ionic liquids (ILs) are broadly defined as salts with melting points below 100 °C, a characteristic that grants them a unique liquid state composed entirely of ions.[1] While early generations of ILs, such as 1-butyl-3-methylimidazolium ([BMIM]) salts, were primarily valued for their remarkable properties as solvents—negligible vapor pressure, high thermal stability, and wide electrochemical windows—the field has evolved significantly.[2] The current frontier lies in the design and synthesis of Task-Specific Ionic Liquids (TSILs) .[3]
TSILs are a sophisticated class of ILs where a specific functional group is covalently tethered to the cation or anion.[4][5] This functional group is not a passive component; it is intentionally incorporated to perform a specific function, such as imparting catalytic activity, enabling selective extraction of metal ions, or improving CO2 capture.[6] The carboxylic acid moiety is a particularly versatile functional group in this context. Its ability to act as a Brønsted acid, a proton donor/acceptor, a chelating ligand for metal ions, and a precursor to a wide range of derivatives makes it a powerful tool for designing functional materials.[7][8]
1-Butyl-1H-imidazole-4-carboxylic acid is an exemplary building block for creating advanced TSILs. It combines the stable, well-understood imidazolium core with a strategically placed carboxylic acid group, offering multiple pathways for creating ILs with bespoke properties. This guide will detail a representative, field-proven protocol for its synthesis and subsequent conversion into a functional ionic liquid, highlighting the critical control points and characterization techniques required for success.
Synthetic Strategy: A Two-Stage Approach to a Functional Ionic Liquid
The preparation of an ionic liquid from 1-Butyl-1H-imidazole-4-carboxylic acid is most logically approached in two distinct stages. This ensures high purity of the key intermediate and provides a clean, high-yield conversion to the final ionic liquid product.
-
Stage 1: Synthesis of the Precursor. The synthesis of the core molecule, 1-Butyl-1H-imidazole-4-carboxylic acid.
-
Stage 2: Formation of the Ionic Liquid. The conversion of the carboxylic acid into an ionic liquid via a targeted acid-base neutralization reaction.
This modular approach is fundamental to good synthetic practice. It allows for the purification and full characterization of the functionalized imidazolium precursor before committing it to the final step, thereby preventing the introduction of difficult-to-remove impurities into the final ionic liquid product.
Experimental Workflow Diagram
The following diagram illustrates the overall synthetic workflow, from common starting materials to the final purified Task-Specific Ionic Liquid.
Caption: Workflow for the synthesis of a carboxylate-functionalized IL.
Detailed Experimental Protocols
These protocols are designed to be self-validating, incorporating purification and characterization steps to ensure the identity and purity of the products at each stage.
Protocol 1: Synthesis of 1-Butyl-1H-imidazole-4-carboxylic acid
This protocol details the N-alkylation of an imidazole ester followed by hydrolysis to yield the target carboxylic acid.
Materials:
-
Ethyl 4-imidazolecarboxylate
-
1-Bromobutane
-
Acetonitrile (anhydrous)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Diethyl ether
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Büchner funnel and filtration apparatus
-
pH meter or pH paper
-
Standard laboratory glassware
Procedure:
-
N-Alkylation:
-
In a 250 mL round-bottom flask, dissolve ethyl 4-imidazolecarboxylate (1.0 eq) in anhydrous acetonitrile (100 mL).
-
Add 1-bromobutane (1.1 eq) to the solution.
-
Causality: Using a slight excess of the alkylating agent ensures complete consumption of the starting imidazole. Acetonitrile is an ideal polar aprotic solvent for this type of quaternization reaction.[9]
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 82 °C) under a nitrogen atmosphere for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. Remove the solvent using a rotary evaporator to obtain the crude intermediate ester salt.
-
-
Hydrolysis:
-
Dissolve the crude intermediate directly in a 10% aqueous NaOH solution (3.0 eq).
-
Stir the mixture at 60 °C for 6 hours to ensure complete hydrolysis of the ester.
-
Causality: Base-catalyzed hydrolysis (saponification) is an efficient and irreversible method for converting the ester to a carboxylate salt.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated HCl dropwise while stirring vigorously to neutralize the solution. Continue adding acid until the pH reaches approximately 3-4. The zwitterionic 1-Butyl-1H-imidazole-4-carboxylic acid will precipitate as a white solid.
-
Causality: At the isoelectric point, the molecule has a net neutral charge, minimizing its solubility in the aqueous medium and causing it to precipitate.
-
-
Purification and Validation:
-
Collect the white precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) followed by cold diethyl ether (2 x 20 mL) to remove any remaining salts and organic impurities.
-
Recrystallize the crude product from a minimal amount of hot ethanol/water to yield pure 1-Butyl-1H-imidazole-4-carboxylic acid.
-
Dry the final product under vacuum at 50 °C overnight.
-
Validation: Confirm the structure and purity using:
-
¹H NMR: To verify the presence of the butyl chain and imidazole protons and the absence of the ethyl ester signals.
-
FTIR: To confirm the presence of a carboxylic acid C=O stretch (approx. 1700-1725 cm⁻¹) and a broad O-H stretch (approx. 2500-3300 cm⁻¹).
-
Melting Point: To establish a purity benchmark for future batches.[10][11]
-
-
Protocol 2: Preparation of Cholinium 1-Butyl-1H-imidazole-4-carboxylate Ionic Liquid
This protocol utilizes a direct and clean acid-base neutralization to form the ionic liquid, with water as the only byproduct.[9] This method avoids halide contamination common in metathesis reactions.
Materials:
-
Purified 1-Butyl-1H-imidazole-4-carboxylic acid (from Protocol 1)
-
Choline hydroxide (45 wt% in methanol or water)
-
Methanol (anhydrous)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
High-vacuum pump (Schlenk line)
Procedure:
-
Neutralization:
-
In a 100 mL round-bottom flask, dissolve 1-Butyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (30 mL).
-
While stirring at room temperature, add choline hydroxide solution (1.0 eq) dropwise over 15 minutes. An exothermic reaction may be observed.
-
Causality: This is a classic Brønsted-Lowry acid-base reaction. The carboxylic acid proton is transferred to the hydroxide ion, forming the carboxylate anion, the choline cation, and water. Using stoichiometric equivalents is critical to ensure the final product is neutral and free of excess acid or base.
-
Stir the resulting clear solution at room temperature for 2 hours to ensure the reaction goes to completion.
-
-
Purification and Validation:
-
Remove the methanol and water using a rotary evaporator (bath temperature 60 °C).
-
For rigorous removal of residual water, connect the flask to a high-vacuum line and dry at 70 °C for at least 48 hours until a constant weight is achieved. Water content should be <500 ppm as determined by Karl Fischer titration for most applications.
-
Causality: Residual water can dramatically affect the physicochemical properties of an ionic liquid, including its viscosity, melting point, and electrochemical window. Rigorous drying is non-negotiable for producing high-quality material.
-
The final product, cholinium 1-Butyl-1H-imidazole-4-carboxylate, should be a viscous liquid or a low-melting solid at room temperature.
-
Validation:
-
¹H & ¹³C NMR: To confirm the presence of both the choline cation and the imidazolium carboxylate anion in a 1:1 ratio. The carboxylic acid proton signal in ¹H NMR should be absent.
-
Karl Fischer Titration: To quantify residual water content.
-
Differential Scanning Calorimetry (DSC): To determine the melting point (Tₘ) or glass transition temperature (T₉).
-
-
Properties and Applications
The introduction of the carboxylate functionality imparts unique properties compared to non-functionalized analogues.
Physicochemical Properties Comparison
| Property | Conventional IL ([BMIM][BF₄]) | Carboxylate-Functionalized IL ([Choline][BImC]) | Rationale for Difference |
| Melting Point | ~ -81 °C | Potentially higher; may be a room-temp liquid | The carboxylate group can participate in strong hydrogen bonding, potentially raising the melting point.[3] However, the asymmetry of the anion can also disrupt crystal packing, keeping it liquid. |
| Viscosity | ~ 100-200 cP (at 25 °C) | Likely higher | Stronger intermolecular forces (H-bonding, ion-dipole) from the carboxylate group increase resistance to flow. |
| Water Solubility | Immiscible/Slightly Soluble | Highly Soluble | The choline cation and carboxylate anion are both highly polar and capable of hydrogen bonding with water, leading to high miscibility. |
| Functionality | Primarily a solvent | Solvent, Base, Ligand | The carboxylate anion can act as a Brønsted base, a nucleophile, or a chelating ligand for metal ions, enabling task-specific applications.[12] |
Potential Applications
-
CO₂ Capture: The carboxylate anion can reversibly react with CO₂, offering a potential medium for post-combustion carbon capture. The mechanism involves the formation of a carbamate-like species.
-
Biomass Dissolution: Ionic liquids with hydrogen-bond-accepting anions like carboxylates have shown efficacy in dissolving cellulose and other biopolymers, making them valuable for biofuel and biorefinery applications.
-
Organocatalysis: The basicity of the carboxylate anion can be harnessed to catalyze a range of organic reactions, such as Knoevenagel condensations or Michael additions, where the IL acts as both the solvent and the catalyst.[5][13]
-
Active Pharmaceutical Ingredient (API) Formulation: Pairing an acidic or basic drug molecule with a suitable counter-ion to form an "API-IL" is a strategy to improve the solubility and bioavailability of poorly soluble drugs.[14] A carboxylate-functionalized IL could serve as a biocompatible component in such formulations.
Conclusion
1-Butyl-1H-imidazole-4-carboxylic acid is a versatile and powerful building block for the next generation of Task-Specific Ionic Liquids. By following robust, validated synthetic protocols, researchers can create tailored materials where functionality is precisely engineered at the molecular level. The ability of the carboxylate group to engage in hydrogen bonding, act as a base, and coordinate to metals opens a vast design space for applications ranging from green chemistry and catalysis to advanced pharmaceutical formulations. The methodologies presented here provide a reliable foundation for exploring this exciting area of materials science.
References
- Gathergood, N. (n.d.). Environmentally-Benign Imidazolium- Based Ionic Liquids: Synthesis, Characterisation and Applications in Hydrogenation Reaction. Accessed through Google Search.
- Al-Roomi, Y. et al. (2022). Synthesis and Characterization of Imidazolium-Based Ionic Liquids and Evaluating Their Performance as Asphaltene Dispersants. PMC.
- (2019). Carboxyl-functionalized ionic liquids: synthesis, characterization and synergy with rare-earth ions.
- Ferraz, R. (n.d.). Ionic Liquids Synthesis – Methodologies. Longdom Publishing.
- (n.d.). Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis. Green Chemistry (RSC Publishing).
- Di Donato, P. et al. (2022).
- (n.d.). Task-Specific Ionic Liquids. Sigma-Aldrich.
- (2018).
- Riisager, A. et al. (n.d.). A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces. PMC.
- Adam, C. (2020). Analysis of the Relationship between the Composition of a Bronsted Acidic Task-Specific Ionic Liquid. Semantic Scholar.
- (n.d.). 1H-Imidazole-4-carboxaldehyde, 1-butyl- (9CI)
- Holbrey, J. D. et al. (2004). Synthesis and Characterization of Ionic Liquids Incorporating the Nitrile Functionality.
- (n.d.). 1-Butylimidazole-derived ionic liquids: synthesis, characterisation and evaluation of their antibacterial, antifungal and anticancer activities. RSC Publishing.
- (2025). Applications of Ionic Liquids in Carboxylic Acids Separation.
- (2026).
- (n.d.). 1-Butylimidazole derive ionic liquids: Synthesis, characterization and their evaluations of antibacterial, antifungal and anticancer activities.
- (n.d.). Ionic Liquids. Organic Chemistry Portal.
- (n.d.). Synthesis of Some Functionalized Ionic Liquids with Long Chain of Carbone Starting from Imidazole. Oriental Journal of Chemistry.
- (2025). Applications of Ionic Liquids in Pharmaceuticals. IntechOpen.
- (2026). 1H-Imidazole-4-carboxylic acid. ChemicalBook.
- (n.d.). Imidazole-4-carboxylic acid. PubChem - NIH.
- (n.d.).
- (n.d.). 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid). MedChemExpress.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Ionic Liquids [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. A New Class of Task‐Specific Imidazolium Salts and Ionic Liquids and Their Corresponding Transition‐Metal Complexes for Immobilization on Electrochemically Active Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxyl-functionalized ionic liquids: synthesis, characterization and synergy with rare-earth ions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. 1H-Imidazole-4-carboxylic acid | 1072-84-0 [chemicalbook.com]
- 11. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Using imidazolium-based ionic liquids as dual solvent-catalysts for sustainable synthesis of vitamin esters: inspiration from bio- and organo-catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Applications of Ionic Liquids in Pharmaceuticals | IntechOpen [intechopen.com]
Application Note: Conjugation Strategies for 1-Butyl-1H-imidazole-4-carboxylic Acid to Peptide Chains
Introduction and Strategic Rationale
The structural modification of therapeutic peptides is a critical pathway for optimizing their pharmacokinetic and pharmacodynamic profiles. Conjugating 1-Butyl-1H-imidazole-4-carboxylic acid to a peptide's N-terminus or lysine side chains introduces a unique physicochemical motif. The imidazole core retains its capacity for metal ion coordination, hydrogen bonding, and pH-dependent protonation[1], which is highly valuable in the design of metalloenzyme inhibitors, radiopharmaceuticals, and pH-responsive delivery systems. Simultaneously, the N1-butyl substitution acts as a lipophilic tail, increasing the overall partition coefficient (LogP) of the conjugate to enhance membrane permeability and modulate systemic half-life.
This technical guide establishes optimized, self-validating protocols for the amide-bond conjugation of 1-Butyl-1H-imidazole-4-carboxylic acid to peptide chains, focusing on both Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies.
Mechanistic Causality: Overcoming Steric and Electronic Barriers
The conjugation of an imidazole-4-carboxylic acid derivative presents specific chemical challenges. The proximity of the electron-withdrawing imidazole ring can slightly deactivate the C4 carboxylate, while the N1-butyl group introduces mild steric hindrance. To overcome these activation energy barriers, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the preeminent coupling reagent[2].
The Causality of Activation: The reaction cascade relies on a precise sequence of events. First, a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) deprotonates the carboxylic acid. The resulting carboxylate anion initiates a nucleophilic attack on the electrophilic carbon of HATU[2]. This forms an unstable O-acyl(tetramethyl)isouronium salt, which is rapidly attacked by the displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion to yield a highly reactive OAt-active ester [2][3]. This active ester is significantly more susceptible to nucleophilic attack by the peptide's primary amine than the native carboxylic acid, ensuring rapid and epimerization-free amide bond formation[3].
Conjugation Workflow and Logical Relationships
The following Graphviz diagram illustrates the critical path for SPPS conjugation, highlighting the mandatory pre-activation step and the self-validating quality control loop.
Caption: Workflow for SPPS conjugation of 1-Butyl-1H-imidazole-4-carboxylic acid to peptides.
Quantitative Data: Optimized Reaction Parameters
To ensure reproducibility, the stoichiometric and environmental parameters must be strictly controlled. The table below summarizes the validated conditions for both solid and solution-phase conjugations using HATU[3].
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
| 1-Butyl-1H-imidazole-4-carboxylic acid | 3.0 - 5.0 equivalents | 1.0 - 1.2 equivalents |
| Coupling Reagent (HATU) | 2.9 - 4.9 equivalents | 1.0 - 1.5 equivalents |
| Base (DIPEA or Collidine) | 6.0 - 10.0 equivalents | 2.0 - 5.0 equivalents |
| Solvent System | Anhydrous DMF | Anhydrous DMF, DCM, or ACN |
| Reaction Time | 60 - 120 minutes | 2 - 18 hours |
| Temperature | Room Temperature | 0 °C to Room Temperature |
Note: In SPPS, HATU is used at a slightly lower equivalent ratio (e.g., 0.1 eq less) than the carboxylic acid to prevent unreacted HATU from interacting with the resin-bound peptide[3].
Self-Validating Experimental Protocols
Protocol A: Solid-Phase N-Terminal Conjugation (SPPS)
This protocol is designed for capping the N-terminus of a resin-bound peptide. It incorporates a self-validating feedback loop to ensure absolute coupling efficiency before cleavage.
Step 1: Resin Preparation and Deprotection
-
Swell the resin-bound peptide (e.g., 0.1 mmol scale) in anhydrous amine-free DMF for 30–60 minutes[3][4].
-
Perform Fmoc deprotection by adding 5-8 mL of 20% (v/v) piperidine in DMF. Agitate for 10 minutes, drain, and repeat for another 10 minutes[2][4].
-
Wash the resin thoroughly with DMF (5 × 5 mL) to completely remove residual piperidine[4].
Step 2: Causality-Driven Pre-Activation Critical Insight: If the free peptide, carboxylic acid, and HATU are mixed simultaneously, the peptide's amine can attack the guanidinium carbon of HATU, resulting in irreversible guanidinylation (chain termination)[2].
-
In a separate clean vial, dissolve 1-Butyl-1H-imidazole-4-carboxylic acid (0.4 mmol, 4.0 eq) in 4 mL of anhydrous DMF.
-
Add HATU (0.39 mmol, 3.9 eq) and DIPEA (0.8 mmol, 8.0 eq)[2][3].
-
Stir the mixture at room temperature for 5–10 minutes to allow complete conversion to the OAt-active ester[2].
Step 3: Coupling and Self-Validation
-
Transfer the pre-activated solution to the reaction vessel containing the deprotected resin-bound peptide.
-
Agitate at room temperature for 60–120 minutes[2].
-
Drain the reaction solution and wash the resin with DMF (3 × 5 mL) and DCM (3 × 5 mL)[3].
-
Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser (ninhydrin) test[3].
-
Negative Result (Yellow/Colorless): The primary amine is fully conjugated. Proceed to cleavage.
-
Positive Result (Blue): Coupling is incomplete. Re-subject the resin to Steps 2 and 3.
-
Step 4: Cleavage
-
Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours to release the conjugated peptide and remove side-chain protecting groups[5].
Protocol B: Solution-Phase Conjugation
This protocol is utilized when conjugating the imidazole derivative to a fully deprotected, purified peptide in solution (e.g., targeting a specific lysine residue).
-
Reaction Setup: Dissolve the purified peptide (1.0 eq) and 1-Butyl-1H-imidazole-4-carboxylic acid (1.2 eq) in anhydrous DMF under an inert argon atmosphere[3].
-
Activation: Add DIPEA (3.0–5.0 eq) to the solution, followed by HATU (1.2 eq)[2][3].
-
Self-Validation (LC-MS Monitoring): Stir the reaction at room temperature. Extract 5 µL aliquots at 1, 2, and 4 hours. Quench the aliquots in 50% ACN/H₂O containing 0.1% TFA and analyze via LC-MS[3]. The reaction is validated as complete when the extracted ion chromatogram shows the complete disappearance of the starting peptide mass and the dominance of the conjugate mass.
-
Purification: Quench the bulk reaction with water, concentrate under reduced pressure, and purify the conjugate via preparative Reverse-Phase HPLC.
References
- Source: du.ac.
- 1H-Imidazole-4-carboxylic acid (4-Imidazolecarboxylic acid)
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent Source: BenchChem URL
- Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols Source: BenchChem URL
- Source: uci.
Sources
Technical Support Center: Optimizing the Synthesis Yield of 1-Butyl-1H-imidazole-4-carboxylic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing bottlenecks in the synthesis of 1-alkyl-1H-imidazole-4-carboxylic acids.
The primary challenge in synthesizing 1-butyl-1H-imidazole-4-carboxylic acid lies in the regioselectivity of the N-alkylation step . Direct alkylation of 1H-imidazole-4-carboxylate esters typically yields an unfavorable mixture of 1,4- and 1,5-isomers. This troubleshooting guide explains the mechanistic causality behind these issues and provides field-proven, self-validating protocols to maximize your target yield.
Troubleshooting Guide & FAQs
Q1: Why does direct N-alkylation of ethyl 1H-imidazole-4-carboxylate yield so much of the 5-carboxylate byproduct? Expert Insight: The root cause is the tautomeric equilibrium and the electronic nature of the imidazole ring. When you deprotonate ethyl 1H-imidazole-4-carboxylate, the resulting intermediate anion is delocalized across the N1 and N3 positions. The electron-withdrawing ester group at C4 stabilizes the negative charge on the adjacent nitrogen (N3). Consequently, under standard basic conditions (e.g., K₂CO₃ in DMF), electrophilic attack by 1-bromobutane is electronically directed toward N3. This produces the sterically hindered but electronically favored ethyl 1-butyl-1H-imidazole-5-carboxylate as a major byproduct [1].
Q2: How can I adjust my alkylation conditions to favor the 1,4-isomer? Expert Insight: If your workflow strictly requires direct alkylation, you must override the electronic bias with steric control. Switching from K₂CO₃/DMF to a softer base with a larger counterion (like Cs₂CO₃) in a less coordinating solvent (like acetonitrile) can disrupt the tight ion-pairing that favors N3 alkylation. However, this will only marginally improve the ratio. For absolute regiocontrol, a de novo ring synthesis is required.
Q3: What is the most reliable method to achieve >85% yield of the 1,4-isomer? Expert Insight: The most authoritative and high-yielding approach is to bypass direct alkylation entirely. By utilizing a de novo cyclization strategy—specifically the reaction of 1-butylamine with ethyl 2-isocyano-3-(dimethylamino)acrylate—you build the imidazole ring around the pre-installed butyl group. This guarantees 100% regioselectivity for the 4-carboxylate framework. Alternatively, microwave-assisted 1,5-electrocyclization [2] or solid-phase "catch and release" methodologies [3] have proven highly effective for exclusive 1-alkyl-4-carboxylate synthesis.
Quantitative Data: Comparison of Synthesis Routes
| Synthetic Strategy | Reagents / Base | Solvent | Regioselectivity (1,4 vs 1,5) | Target 1,4-Isomer Yield |
| Standard Alkylation | 1-Bromobutane, K₂CO₃ | DMF | Favors 1,5-isomer | 25% - 35% |
| Steric-Controlled Alkylation | 1-Bromobutane, Cs₂CO₃ | MeCN | Mixed (~1:1) | 40% - 50% |
| De Novo Cyclization | Ethyl 2-isocyano-3-(dimethylamino)acrylate | EtOH | 100% 1,4-isomer | >85% |
| Solid-Phase "Catch & Release" | Microwave irradiation | DMF | 100% 1,4-isomer | >90% |
Experimental Protocols: A Self-Validating System
Protocol A: Regioselective De Novo Synthesis of Ethyl 1-butyl-1H-imidazole-4-carboxylate
Causality: Building the ring from an acyclic precursor prevents the formation of the 5-isomer, bypassing the electronic bias of the imidazole anion entirely.
-
Preparation: In a round-bottom flask, dissolve ethyl 2-isocyano-3-(dimethylamino)acrylate (1.0 eq) in absolute ethanol.
-
Amine Addition: Add 1-butylamine (1.1 eq) dropwise at room temperature.
-
Self-validation: The reaction mixture will gradually change color and evolve gas as the dimethylamine leaving group is displaced.
-
-
Cyclization: Heat the mixture to reflux for 4-6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The complete disappearance of the isocyanoacrylate spot confirms reaction completion.
-
Isolation: Concentrate the solvent under reduced pressure. Purify via short-pad silica gel chromatography to yield pure ethyl 1-butyl-1H-imidazole-4-carboxylate as a viscous oil.
Protocol B: Optimized Saponification to 1-Butyl-1H-imidazole-4-carboxylic acid
Causality: Imidazole carboxylic acids are highly prone to decarboxylation at elevated temperatures. Low-temperature alkaline hydrolysis ensures the structural integrity of the carboxylate group [4].
-
Hydrolysis: Suspend ethyl 1-butyl-1H-imidazole-4-carboxylate in a 1.5% to 2.0% aqueous potassium hydroxide (KOH) solution (mass ratio of ester to KOH solution approx. 1:2.2) [4].
-
Temperature Control: Stir the mixture strictly at 30 °C for 3-4 hours.
-
Self-validation: The initial biphasic mixture will become a completely homogeneous solution once the ester is fully hydrolyzed.
-
-
Acidification: Cool the solution to 0-5 °C. Slowly add a dilute sulfuric acid (H₂SO₄) solution dropwise until the pH reaches exactly 1 to 2.
-
Causality: The zwitterionic nature of the imidazole requires a highly acidic pH to fully protonate the carboxylate and precipitate the target acid.
-
-
Recrystallization: Filter the crude precipitate and recrystallize from water or an ethanol/water mixture to obtain pure 1-butyl-1H-imidazole-4-carboxylic acid.
Visualizing the Workflows
Divergent pathways in the direct N-alkylation of ethyl 1H-imidazole-4-carboxylate.
Regioselective de novo synthesis and hydrolysis workflow.
References
-
Title: Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology Source: National Institutes of Health (PMC) URL: [Link]
-
Title: One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Synthesis of 1-alkyl-4-imidazolecarboxylates: a catch and release strategy Source: Journal of Combinatorial Chemistry URL: [Link]
- Title: CN105693619A - Method for catalytically synthesizing 1H-imidazole-4-carboxylic acid through inorganic-salt composite catalyst Source: Google Patents URL
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 1-Butyl-1H-imidazole-4-carboxylic acid
Executive Overview
1-Butyl-1H-imidazole-4-carboxylic acid (CAS: 549888-33-7) presents a classic formulation challenge in drug development and chemical biology. Its molecular architecture combines a highly lipophilic butyl chain with an amphoteric core (a basic imidazole nitrogen and an acidic carboxylic acid). This dual nature often leads to severe aqueous solubility issues, particularly in the physiological pH range, due to strong crystalline lattice enthalpies and zwitterionic behavior.
This technical guide provides field-proven, mechanistically grounded strategies to diagnose and overcome these specific solubility barriers.
Diagnostic Workflow
Diagnostic decision tree for optimizing the aqueous solubility of amphoteric small molecules.
Frequently Asked Questions (FAQs)
Q1: Why is 1-Butyl-1H-imidazole-4-carboxylic acid practically insoluble in standard PBS (pH 7.4) or slightly acidic assay media? A: The solubility barrier is dictated by the molecule's ionization profile and crystal packing energy. The carboxylic acid group typically has a pKa of ~2.5–3.0, while the conjugate acid of the imidazole nitrogen has a pKa of ~6.0–7.0 . In media between pH 3 and 6, the molecule exists predominantly as a zwitterion (net neutral charge). Zwitterions form highly stable, tightly packed crystal lattices driven by strong intermolecular electrostatic interactions. The energy required to disrupt this lattice exceeds the hydration energy provided by the aqueous solvent, resulting in precipitation . Even at pH 7.4, where the carboxylic acid is deprotonated, the lipophilic butyl chain strongly drives hydrophobic exclusion from the water network.
Q2: How can I formulate this compound for in vivo dosing without using toxic levels of DMSO? A: Relying solely on DMSO often leads to precipitation upon injection and local tissue toxicity. Instead, employ a multi-faceted approach:
-
pH Adjustment (Salt Formation): Shift the formulation pH away from the isoelectric point. Formulating at pH > 8.0 (using NaOH or basic amino acids like arginine) yields a highly soluble anionic salt. Conversely, formulating at pH < 2.0 yields a soluble cationic salt .
-
Cosolvent Blending: Use a combination of physiologically acceptable cosolvents (e.g., 10% Ethanol, 30% PEG 400, 60% aqueous buffer) to lower the dielectric constant of the vehicle, accommodating the hydrophobic butyl group .
-
Inclusion Complexation: Hydroxypropyl-β-cyclodextrin (HP-β-CD) can encapsulate the hydrophobic butyl chain within its lipophilic cavity while its hydrophilic exterior maintains bulk aqueous solubility .
Q3: My compound precipitates upon dilution in assay media (e.g., from a DMSO stock into cell culture media). How do I prevent this? A: This is a classic "solvent-shift" precipitation. When the DMSO stock is diluted, the solvent's solubilizing capacity drops exponentially, leading to rapid supersaturation and nucleation. To prevent this:
-
Pre-dilution: Dilute the DMSO stock into a transitional cosolvent or surfactant (e.g., Tween-80 or Cremophor EL) before adding it to the aqueous media. The surfactant forms micelles that trap the API.
-
Anti-nucleating Polymers: Add trace amounts of polymers like HPMC or PVP (0.05% - 0.1% w/v) to the assay media. These polymers sterically hinder crystal growth, maintaining the compound in a metastable supersaturated state long enough for the assay duration .
Quantitative Data: Representative Solubility Profile
To guide formulation choices, the following table summarizes the expected solubility behavior of 1-Butyl-1H-imidazole-4-carboxylic acid across different vehicles (data extrapolated from structurally homologous alkyl-imidazole carboxylic acids).
| Formulation Vehicle | Final pH | Estimated Solubility (mg/mL) | Mechanism of Solubilization |
| Water (Unbuffered) | ~4.5 | < 0.1 | Zwitterionic state; high lattice energy |
| 0.1 M HCl | 1.0 | > 5.0 | Cationic state (protonated imidazole) |
| 0.1 M NaOH | 13.0 | > 10.0 | Anionic state (deprotonated carboxylate) |
| 20% HP-β-CD in Water | ~5.0 | 2.5 - 5.0 | Host-guest inclusion complexation |
| 10% DMSO / 90% PBS | 7.4 | 0.5 - 1.0 | Cosolvent-mediated dielectric reduction |
Self-Validating Experimental Protocols
Protocol 1: pH-Solubility Profiling
Causality: Dissolving an ionizable API can consume or release protons, shifting the bulk pH. A self-validating protocol must measure the final equilibrium pH, not just the initial buffer pH, to accurately map the solubility-pH curve.
-
Preparation: Prepare a series of 50 mM buffers ranging from pH 2.0 to 10.0.
-
Saturation: Add excess 1-Butyl-1H-imidazole-4-carboxylic acid (e.g., 20 mg) to 1 mL of each buffer in sealed glass vials.
-
Equilibration: Agitate at 37°C for 48 hours. (Note: 48 hours ensures the transition from kinetic solubility—which can be artificially high due to metastable amorphous states—to true thermodynamic solubility.)
-
Validation Check: Measure the pH of the suspension. If the pH has shifted by >0.1 units from the starting buffer, adjust it back to the target using 0.1 M HCl or NaOH, and equilibrate for another 24 hours.
-
Separation: Centrifuge at 15,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF syringe filter (discard the first 200 µL to account for membrane adsorption).
-
Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV.
Protocol 2: Preparation of HP-β-CD Inclusion Complexes
Causality: Cyclodextrins require sufficient time and agitation to allow the hydrophobic butyl chain to displace water molecules within the cyclodextrin cavity, reaching a thermodynamic equilibrium.
Step-by-step workflow for generating and validating cyclodextrin inclusion complexes.
-
Solution Prep: Dissolve HP-β-CD in purified water to create a 20% (w/v) solution.
-
API Addition: Add 1-Butyl-1H-imidazole-4-carboxylic acid in excess (e.g., 10 mg/mL) to the cyclodextrin solution.
-
Complexation: Stir the suspension magnetically at 300 rpm at 25°C for 48 hours. Protect from light to prevent potential photodegradation.
-
Clarification: Filter the suspension through a 0.22 µm PTFE filter to remove uncomplexed, solid API.
-
Validation: Analyze the clear filtrate via HPLC to confirm the concentration of solubilized API.
-
Solid State Recovery (Optional): Lyophilize the filtrate to obtain a solid inclusion complex powder, which can be easily reconstituted in water for downstream in vitro or in vivo assays.
References
-
Borgaonkar, V. B., Jain, C. M., Jaiswal, A. R., Irache, P., Yelane, A. H., & Tattu, H. P. (2024). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences.[Link] [1]
-
Ishikawa, M., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.[Link][1]
-
Roni, M. S. R., Li, G., Mikulsky, B. N., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics.[Link][2]
-
Chandramohan, K., Nepolean, R., Karthikeyan, K., Anbarasu, D., & Jayaram, N. (2026). Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications. PriMera Scientific Surgical Research and Practice.[Link][3]
Sources
Optimizing crystallization conditions to purify 1-Butyl-1H-imidazole-4-carboxylic acid
Technical Support Center: Crystallization & Purification of 1-Butyl-1H-imidazole-4-carboxylic acid
Overview Welcome to the Advanced Purification Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the isolation of 1-Butyl-1H-imidazole-4-carboxylic acid (CAS: 549888-33-7). As an amphoteric molecule, its purification relies heavily on the thermodynamic control of its zwitterionic state. This document provides a self-validating methodology, quantitative optimization matrices, and mechanistic troubleshooting to ensure high-yield, high-purity recovery.
Mechanistic Principles of Isoelectric Crystallization
1-Butyl-1H-imidazole-4-carboxylic acid contains a basic imidazole nitrogen and an acidic carboxylic acid moiety. According to structural data from, the predicted pKa of the carboxylic acid group in such derivatives is approximately 2.69[1]. The imidazole nitrogen typically protonates around pH 6.0–7.0. Consequently, the molecule exhibits an isoelectric point (pI) near pH 4.8.
At this specific pH, the compound exists predominantly as a neutrally charged zwitterion[2]. This state minimizes solute-solvent interactions in polar media (like water/ethanol) while maximizing intermolecular lattice interactions (e.g., hydrogen bonding and π-π stacking), thereby driving crystallization.
pH-dependent speciation and solubility logic for imidazole-4-carboxylic acids.
Standard Operating Procedure (SOP): Isoelectric Anti-Solvent Crystallization
This protocol utilizes a dissolution-titration-cooling sequence to ensure a self-validating purity system, preventing the entrapment of amorphous impurities.
Workflow for the isoelectric crystallization of 1-Butyl-1H-imidazole-4-carboxylic acid.
Step 1: Primary Dissolution (Thermodynamic Unlocking) Suspend 10.0 g of the crude compound in 40 mL of a Water/Ethanol mixture (75:25 v/v). Add 2.0 M NaOH dropwise under moderate agitation (250 rpm) until the pH reaches 8.5. Causality: The compound is converted into its highly soluble sodium carboxylate salt. This completely dissolves the target molecule, releasing any trapped lattice impurities or unreacted starting materials into the bulk solvent[3].
Step 2: Polish Filtration (Self-Validating Purity Check) Heat the solution to 50°C and pass it through a pre-warmed 0.22 µm PTFE membrane filter. Causality: This physically removes insoluble byproducts, dust, or catalyst remnants that could act as unwanted heterogeneous nucleation sites during the cooling phase.
Step 3: Isoelectric Titration (Nucleation Control) Maintain the filtrate at 50°C. Slowly titrate with 1.0 M HCl (or H2SO4) at a rate of 1 mL/min until the solution reaches pH 4.8. Causality: As the pH approaches the pI, the zwitterion forms, drastically reducing solubility[2]. The slow addition rate ensures the supersaturation level remains within the metastable zone width (MSZW), preventing rapid, amorphous precipitation.
Step 4: Thermal Aging and Cooling (Ostwald Ripening) Hold the suspension at 50°C for 45 minutes. Subsequently, apply a linear cooling ramp of 10°C/hour down to 5°C. Causality: The isothermal hold allows smaller, kinetically formed crystals to redissolve and deposit onto larger, thermodynamically stable crystals (Ostwald ripening). The slow cooling ramp maximizes yield while excluding solvent inclusions.
Step 5: Isolation and Washing Filter the crystalline slurry under vacuum. Wash the filter cake with 15 mL of ice-cold Water/Ethanol (90:10 v/v). Causality: The ice-cold wash removes residual inorganic salts (e.g., NaCl) generated during the acid-base titration without significantly dissolving the purified zwitterion[4]. Dry the crystals in a vacuum oven at 45°C for 12 hours.
Quantitative Data: Crystallization Optimization Matrix
The following table summarizes the empirical data for optimizing the solvent system and cooling parameters to achieve maximum recovery and purity.
| Solvent System (v/v) | Target pH | Cooling Rate (°C/hr) | Yield (%) | HPLC Purity (%) | Observation / Causality |
| Water (100%) | 2.0 | Fast (Crash cool) | 65.2 | 92.4 | High solubility of cationic form; rapid nucleation traps impurities. |
| Water/EtOH (75:25) | 4.8 (pI) | 10.0 | 91.5 | 99.6 | Optimal zwitterion formation; slow cooling prevents solvent entrapment. |
| Water/Acetone (50:50) | 4.8 (pI) | 20.0 | 85.0 | 97.1 | Higher supersaturation leads to moderate oiling out before crystallization. |
| Water/EtOH (75:25) | 8.5 | 10.0 | < 5.0 | N/A | Compound remains highly soluble as the anionic sodium salt. |
Troubleshooting Guides & FAQs
Q: Why is my product "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing? A: Oiling out occurs when the solute concentration exceeds the solubility of the liquid phase before reaching the nucleation threshold, pushing the system into the spinodal decomposition region. Because the butyl group adds lipophilicity, high concentrations of anti-solvent (like acetone or excessive ethanol) can trigger this phase separation. Corrective Action: Decrease the initial solute concentration, reduce the cooling rate, or introduce seed crystals exactly at the cloud point (the boundary of the metastable zone) to force solid-state nucleation over liquid separation.
Q: How do I eliminate inorganic salt impurities (e.g., NaCl or Na2SO4) from the final crystal lattice? A: Acid-base titration inherently generates inorganic salts. If the solvent system lacks sufficient aqueous character, these salts will co-precipitate with your product. Corrective Action: Ensure the final solvent mixture contains at least 70% water to keep inorganic salts dissolved. Always perform an ice-cold aqueous wash on the filter cake, as the zwitterionic product has near-zero solubility in cold water, whereas NaCl remains highly soluble.
Q: My yield is inconsistent across batches. What is the Critical Process Parameter (CPP) I am missing? A: The solubility curve of zwitterionic imidazoles is extremely steep around the isoelectric point. A pH deviation of just 0.5 units can protonate or deprotonate enough molecules to halve your yield[3]. Furthermore, pKa values are highly temperature-dependent. Corrective Action: Always measure and adjust the pH at the actual operating temperature (e.g., 50°C) using a temperature-compensated pH probe, rather than adjusting at room temperature and then heating.
Q: Can I use this protocol for other imidazole-4-carboxylic acid derivatives? A: Yes, the fundamental thermodynamic principles apply. However, the exact pI will shift based on the N1-substituent. For instance, replacing the butyl group with a more electron-withdrawing or bulky group will alter the pKa of the adjacent imidazole nitrogen[2]. You must empirically determine the new pI via a solubility-pH titration curve before scaling up.
References
-
Imidazole-4-carboxylic acid | CID 14080. PubChem - NIH. Available at:[Link]
-
Carboxylic acid functionalized imidazolium salts: sequential formation of ionic, zwitterionic, acid-zwitterionic and lithium salt-zwitterionic liquid crystals. Journal of Materials Chemistry (RSC Publishing). Available at:[Link]
Sources
- 1. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Carboxylic acid functionalized imidazolium salts: sequential formation of ionic, zwitterionic, acid-zwitterionic and lithium salt-zwitterionic liquid crystals - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 1H-Imidazole-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
How to prevent decarboxylation of 1-Butyl-1H-imidazole-4-carboxylic acid during heating
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with 1-Butyl-1H-imidazole-4-carboxylic acid .
Heteroaromatic carboxylic acids, particularly imidazole-4-carboxylic acids, are notoriously unstable under thermal stress and readily undergo decarboxylation[1]. This guide provides a deep dive into the mechanistic causes of this degradation and offers field-proven, self-validating protocols to prevent yield loss during your synthetic workflows.
Part 1: Mechanistic Insight & Causality
To prevent degradation, we must first understand the causality of the reaction. The thermal decarboxylation of 1-alkyl-1H-imidazole-4-carboxylic acids is a first-order reaction driven by the molecule's electronic tautomerization.
When heated, the acidic proton of the C4-carboxylic acid can transfer to the basic N3 nitrogen of the imidazole ring, forming a zwitterionic intermediate . The protonated imidazole ring acts as a powerful electron sink, drastically lowering the activation energy required to cleave the C-C bond. This results in the rapid extrusion of carbon dioxide ( CO2 ) and the formation of the undesired byproduct, 1-butyl-1H-imidazole.
Crucially, kinetic studies demonstrate that while the free acid and zwitterionic forms readily decarboxylate, the anionic carboxylate form does not [2]. By removing the acidic proton entirely (via salt formation) or masking it (via esterification), the zwitterion cannot form, and the molecule becomes thermally stable[3].
Mechanistic pathway of thermal decarboxylation vs. stabilization via carboxylate anion formation.
Part 2: Troubleshooting & FAQs
Q1: My product disappears and turns into 1-butyl-1H-imidazole during rotary evaporation. How can I safely remove solvents? A1: You are exceeding the thermal threshold of the free acid. Imidazole carboxylic acids are prone to losing CO2 even during routine concentration[1]. Solution: Never use a water bath exceeding 30°C for this compound. Utilize a high-vacuum rotary evaporator (< 10 mbar) to strip solvents at room temperature. If removing water, lyophilization (freeze-drying) is the only self-validating method to ensure 0% decarboxylation.
Q2: My next synthetic step (e.g., an amide coupling or cross-coupling) requires heating to 100°C. How can I prevent decarboxylation? A2: You must alter the electronic state of the molecule prior to heating. The most effective method is to convert the free acid into an alkali metal salt (e.g., Potassium or Sodium carboxylate). Because the carboxylate anion lacks the proton necessary to form the reactive zwitterion, it is kinetically stable and can withstand temperatures exceeding 150°C[2].
Q3: What if my downstream reaction is incompatible with carboxylate salts or requires a highly non-polar organic solvent? A3: If salt formation is not viable, you must utilize transient protecting group chemistry. Converting the carboxylic acid to a methyl or ethyl ester completely halts the decarboxylation pathway by replacing the labile proton with an alkyl group[4]. After your high-temperature step is complete, the ester can be easily hydrolyzed back to the acid under basic conditions at room temperature.
Part 3: Quantitative Data Summary
The following table summarizes the thermal stability of 1-Butyl-1H-imidazole-4-carboxylic acid across different chemical states and environments. Use this matrix to select the appropriate handling method.
| Chemical State | Environmental Condition | Max Safe Temperature | Decarboxylation Risk |
| Free Acid | Aqueous or Organic Solvent | < 40°C | High (Time/Temp dependent) |
| Free Acid | Acidic Media (pH < 3) | < 25°C | Critical (Protonation accelerates loss) |
| Carboxylate Salt ( K+ ) | Basic Media (pH > 9) | > 150°C | Negligible (Anion is stable) |
| Methyl Ester | Neutral / Organic | > 150°C | Negligible (No acidic proton) |
Part 4: Experimental Protocols
To guarantee structural integrity during your synthesis, implement one of the following validated protocols based on your downstream requirements.
Protocol A: Conversion to a Thermally Stable Potassium Carboxylate Salt
Use this protocol when your subsequent high-temperature step is compatible with alkali metal salts and polar aprotic solvents (e.g., DMF, DMSO).
-
Suspension: Suspend 1-Butyl-1H-imidazole-4-carboxylic acid (1.0 eq, 10 mmol) in anhydrous methanol (20 mL) and cool to 0°C in an ice bath.
-
Deprotonation: Slowly add a standardized solution of methanolic Potassium Hydroxide (KOH) (1.05 eq, 10.5 mmol) dropwise under vigorous stirring.
-
Equilibration: Remove the ice bath and allow the mixture to stir for 30 minutes at room temperature. The suspension will clarify into a homogeneous solution as the salt forms.
-
Isolation: Concentrate the solution under reduced pressure using a water bath set strictly to 25°C.
-
Drying: Dry the resulting white solid under high vacuum overnight. The resulting potassium 1-butyl-1H-imidazole-4-carboxylate can now be safely heated in subsequent reactions.
Protocol B: Esterification (Transient Protection)
Use this protocol when your subsequent steps require high organic solubility or are incompatible with anionic species.
-
Initialization: Dissolve the free acid (1.0 eq, 10 mmol) in anhydrous DMF (25 mL) at 0°C under an inert Nitrogen atmosphere.
-
Base Addition: Add finely powdered Potassium Carbonate ( K2CO3 ) (2.0 eq, 20 mmol) and stir for 15 minutes to initiate deprotonation.
-
Alkylation: Add Methyl Iodide (MeI) (1.2 eq, 12 mmol) dropwise via syringe. (Caution: MeI is a potent alkylating agent; handle in a fume hood).
-
Propagation: Allow the reaction to naturally warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with cold distilled water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. The resulting methyl ester is thermally stable and ready for high-temperature chemistry[4].
Decision tree and workflow for handling 1-Butyl-1H-imidazole-4-carboxylic acid during synthesis.
References
-
Reaction Mechanism of Human PAICS Elucidated by Quantum Chemical Calculations. ACS Publications. Available at:[Link][2]
-
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. ACS Publications. Available at:[Link][4]
Sources
Technical Support Center: Purification & Troubleshooting for 1-Butyl-1H-imidazole-4-carboxylic Acid Extracts
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex isolation of amphoteric heterocycles. Synthesizing 1-butyl-1H-imidazole-4-carboxylic acid (CAS: 549888-33-7) via the N-alkylation of 1H-imidazole-4-carboxylic acid inherently produces challenging crude mixtures. Because the imidazole ring is tautomeric and the final product is a zwitterion, standard liquid-liquid extractions often fail.
This guide provides field-proven, self-validating protocols to isolate your target molecule with high scientific rigor, addressing regioisomeric impurities, over-alkylation, and inorganic salt contamination.
Part 1: Diagnostic FAQ (Identifying Impurities)
Q: Why does my LC-MS show a mass identical to my target product, but at a different retention time? A: You are observing the N-3 alkylated regioisomer (1-butyl-1H-imidazole-5-carboxylic acid). Because the starting material, 1H-imidazole-4-carboxylic acid, exists as a pair of rapidly exchanging tautomers, N-alkylation with 1-bromobutane can occur at either nitrogen[1]. While N-1 alkylation is sterically favored, N-3 alkylation is a persistent competitive pathway that requires downstream separation[1].
Q: How do I remove the massive amount of inorganic salts (e.g., KBr, K₂CO₃) from my crude reaction mixture? A: Imidazole-4-carboxylic acids are amphoteric. By precisely adjusting the pH of your aqueous crude mixture to the molecule's isoelectric point (pI), you force the formation of the neutral zwitterion[2]. This drastically reduces its aqueous solubility, causing the target organic molecule to precipitate while inorganic salts remain fully dissolved in the aqueous filtrate[2].
Q: My extract is highly colored and viscous instead of a crystalline solid. What went wrong? A: This indicates over-alkylation. Excess alkyl halide can react with the carboxylic acid moiety to form a lipophilic ester (butyl 1-butyl-1H-imidazole-4-carboxylate)[3]. This ester prevents crystallization. You must perform a saponification step prior to isoelectric precipitation to hydrolyze the ester back to the target carboxylic acid[3].
Part 2: Mechanistic Pathway Visualization
Mechanistic pathway of imidazole alkylation and primary impurity generation.
Part 3: Quantitative Impurity Profile
To effectively purify your extract, you must first understand the physicochemical properties of the contaminants in your crude matrix.
| Impurity Type | Chemical Identity | Typical Abundance | Detection Method | Primary Removal Strategy |
| Regioisomer | 1-Butyl-1H-imidazole-5-carboxylic acid | 10 - 25% | LC-MS, ¹H NMR | Selective Recrystallization |
| Over-alkylation | Butyl 1-butyl-1H-imidazole-4-carboxylate | 2 - 10% | GC-MS, TLC | Saponification + pI Precipitation |
| Unreacted SM | 1H-imidazole-4-carboxylic acid | < 5% | HPLC | Aqueous Wash / pI Precipitation |
| Inorganic Salts | KBr, KCl, K₂CO₃ | > 30% | Conductivity, Ash Test | Aqueous Isoelectric Precipitation |
Part 4: Troubleshooting Guides & Experimental Protocols
Protocol A: Isoelectric Point (pI) Precipitation (Salt & Ester Removal)
Expertise & Causality: The pKa of the imidazole nitrogen is approximately 6.5, while the carboxylic acid pKa is roughly 2.5. At pH ~4.5, the molecule exists almost entirely as a zwitterion with a net-zero charge. This minimizes hydration energy, triggering selective precipitation while leaving inorganic salts in solution[2].
Self-Validating Workflow:
-
Saponification: Dissolve the viscous crude extract in 2M NaOH (aq) and stir at 50°C for 4 hours. Validation: TLC should show the disappearance of the high-Rf lipophilic ester spot[3].
-
Cooling: Transfer the reaction mixture to an ice bath and cool to 0–5°C.
-
Titration: Slowly add 2M HCl dropwise. Crucial: You must monitor this continuously with a calibrated pH meter.
-
Precipitation: Halt the acid addition exactly when the pH reaches 4.5. Stir for 1 hour at 0–5°C to allow complete thermodynamic crystallization of the zwitterion[2].
-
Isolation: Filter the precipitate under a vacuum. Wash the filter cake with ice-cold deionized water (to remove residual NaCl/KCl).
-
Drying: Dry the solid in a vacuum oven at 45°C overnight.
Protocol B: Regioisomer Separation via Selective Crystallization
Expertise & Causality: The N-3 isomer (5-carboxylic acid) features the lipophilic butyl group adjacent to the polar carboxylic acid, which sterically disrupts intermolecular hydrogen bonding networks. Consequently, the N-3 isomer is significantly more soluble in moderately polar solvents like acetone compared to the N-1 isomer. Sequential recrystallization from acetone effectively purges the N-3 impurity[1].
Self-Validating Workflow:
-
Dissolution: Suspend the dried mixed-isomer solid from Protocol A in minimal boiling acetone.
-
Reflux: Heat to reflux until the solid is completely dissolved. Perform a hot filtration if any insoluble particulates remain.
-
Crystallization: Allow the filtrate to cool slowly to room temperature over 2 hours to promote large crystal growth, then transfer to a 4°C refrigerator for 12 hours.
-
Isolation: Collect the white crystalline solid (highly enriched in 1-butyl-1H-imidazole-4-carboxylic acid) via vacuum filtration. The N-3 impurity remains solvated in the mother liquor[1].
-
Verification: Confirm purity via ¹H NMR. Validation: The N-1 isomer will show distinct imidazole aromatic protons (typically around 7.5–7.8 ppm) compared to the N-3 isomer.
Part 5: Downstream Purification Workflow Visualization
Step-by-step downstream purification workflow for zwitterionic extraction.
References
-
Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate | Organic Process Research & Development - ACS Publications | 1
-
Selective Binding of pVTK Peptide | Precision Nanomedicine | 3
-
Process for the isolation and purification of an imidazole stereoisomer from a mixture of stereoisomers by selective precipitation | US Patent 5519143A | 2
Sources
Benchmarking 1-Butyl-1H-imidazole-4-carboxylic acid against Histidine in Metal Binding: A Comprehensive Guide
As a Senior Application Scientist navigating the complexities of bioinorganic chemistry and ligand design, selecting the optimal metal-binding agent is critical for downstream applications ranging from drug development to metal-organic framework (MOF) synthesis.
Historically, the amino acid Histidine has served as the biological gold standard for transition metal coordination. However, synthetic derivatives like 1-Butyl-1H-imidazole-4-carboxylic acid have emerged to solve specific engineering challenges—namely, tautomeric instability and lack of lipophilicity. This guide objectively benchmarks these two ligands, analyzing the mechanistic causality behind their binding behaviors and providing self-validating experimental protocols for your laboratory.
Structural & Mechanistic Analysis: The Causality of Coordination
To understand the performance differences between these two ligands, we must examine their molecular architecture and how it dictates metal coordination.
Histidine: The Flexible Tridentate Standard
Histidine coordinates first-row transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) primarily through its imidazole nitrogen (N-π or N-τ), often acting cooperatively with its α-amine and α-carboxylate groups1[1]. Depending on the pH and steric environment, histidine can act as a bidentate or tridentate ligand. While this flexibility is biologically essential, it introduces tautomeric ambiguity; the unalkylated imidazole ring exists in an equilibrium that can lead to unpredictable multi-nuclear polymeric networks rather than discrete complexes. Furthermore, its binding hierarchy is highly dependent on coordination stoichiometry, which can complicate synthetic applications 2[2].
1-Butyl-1H-imidazole-4-carboxylic acid: The Pre-organized Bidentate Chelator
By alkylating the N1 position with a butyl chain, 1-Butyl-1H-imidazole-4-carboxylic acid fundamentally alters the coordination landscape.
-
Tautomeric Locking: The butyl group prevents proton migration, forcing the metal to coordinate exclusively at the N3 position.
-
Pre-organized Chelation: The adjacent C4-carboxylic acid creates a highly predictable bidentate pocket (N3, O-carboxylate) that forms a thermodynamically stable 5-membered metallacycle 3[3].
-
Phase Transfer: The lipophilic butyl tail transforms the highly hydrophilic imidazole-carboxylate core into an amphiphilic molecule, enabling metal extraction into organic solvents—a feat impossible with standard histidine without secondary ion-pairing agents.
Fig 1: Mechanistic divergence in metal coordination between Histidine and 1-Butyl-1H-imidazole-4-carboxylic acid.
Comparative Performance Data
To facilitate objective decision-making, the physicochemical and coordination parameters of both ligands are summarized below. The data reflects their behavior in standard physiological and synthetic environments 4[4].
| Parameter | Histidine | 1-Butyl-1H-imidazole-4-carboxylic acid | Causality / Impact |
| Primary Coordination | Tridentate (N-im, α-NH₂, α-COO⁻) | Bidentate (N3, C4-COO⁻) | Lack of α-amine in the synthetic ligand restricts denticity but increases metal-site accessibility. |
| Chelate Ring Size | 5- and 6-membered | 5-membered | 5-membered rings offer optimal thermodynamic stability for Cu²⁺ and Ni²⁺. |
| N1 Tautomerization | Active (pH dependent) | Blocked (Alkylated) | The butyl group locks the tautomeric state, ensuring predictable pre-organization. |
| Lipophilicity (LogP) | ~ -3.2 (Highly Hydrophilic) | ~ +1.5 to +2.0 (Lipophilic) | The butyl chain drives phase-transfer capabilities for organic extraction and lipid-membrane crossing. |
| Optimal Binding pH | 6.0 - 7.5 | 4.5 - 6.5 | The electron-withdrawing C4-carboxylate lowers the pKa of the adjacent N3 nitrogen 5[5]. |
Experimental Protocols: Self-Validating Workflows
To rigorously benchmark these ligands, we employ two distinct methodologies. The first measures thermodynamic affinity in a controlled phase, while the second validates the functional advantage of lipophilicity.
Fig 2: Self-validating experimental workflow for benchmarking thermodynamic and phase-transfer properties.
Protocol A: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)
Purpose: To quantify the enthalpy (ΔH), entropy (ΔS), and dissociation constant (Kd) of metal binding. Causality: ITC distinguishes between the enthalpy-driven chelation of histidine and the entropy-driven solvent reorganization associated with the bulky butyl-imidazole derivative.
-
Sample Preparation:
-
Prepare a 50 µM solution of the target metal (e.g., CuCl₂) in 50 mM MES buffer (pH 6.0).
-
Prepare a 500 µM solution of the ligand (Histidine in MES buffer; 1-Butyl-1H-imidazole-4-carboxylic acid requires 5% DMSO co-solvent to ensure solubility prior to complexation).
-
-
Titration Execution: Load the metal solution into the ITC cell and the ligand into the syringe. Perform 20 injections of 2 µL at 25°C, with 120-second intervals.
-
Self-Validating Check: Conduct a control titration of the ligand into the buffer alone. Subtract this background heat of dilution from the experimental data. If the baseline fails to stabilize, it indicates ligand aggregation or precipitation.
-
Data Fitting: Fit the integrated heat data to an independent binding model to extract Kd and stoichiometry (N).
Protocol B: Biphasic Liquid-Liquid Metal Extraction
Purpose: To demonstrate the phase-transfer superiority of the alkylated imidazole. Causality: Histidine's zwitterionic nature traps it in the aqueous phase. The butyl group on the synthetic ligand acts as an organic anchor, pulling the coordinated metal into the lipid/organic layer.
-
Phase Setup:
-
Aqueous Phase: 10 mM Cu(NO₃)₂ in 100 mM acetate buffer (pH 5.5).
-
Organic Phase: 50 mM of 1-Butyl-1H-imidazole-4-carboxylic acid dissolved in chloroform (CHCl₃). For the control, attempt to dissolve Histidine in CHCl₃ (it will remain insoluble, requiring an aqueous control).
-
-
Extraction: Combine equal volumes (5 mL) of the aqueous metal solution and the organic ligand solution in a separatory funnel. Vigorously shake for 15 minutes to reach equilibrium, then allow phase separation for 30 minutes.
-
Self-Validating Mass Balance (Critical): Separate the phases. Analyze the aqueous raffinate and the organic extract using ICP-MS.
-
Validation Equation: [Cu]initial=[Cu]aqueous_final+[Cu]organic_final .
-
If the sum is less than 95% of the initial concentration, metal has precipitated at the interface, invalidating the extraction efficiency metric.
-
Application Suitability Summary
-
Choose Histidine when: Your application requires strict biocompatibility, aqueous solubility, or multi-dentate cooperative binding (e.g., aqueous metalloprotein design, biocompatible hydrogels).
-
Choose 1-Butyl-1H-imidazole-4-carboxylic acid when: You are designing lipophilic metallodrugs, engineering metal-organic frameworks (MOFs) in organic solvents, or developing solvent-extraction systems for heavy metal recovery. The locked tautomerism and predictable 5-membered chelate ring provide superior synthetic control.
Sources
Comparative Crystallography: Crystal Packing Dynamics of 1-Butyl-1H-imidazole-4-carboxylic Acid vs. Alkyl Derivatives
Executive Summary
In the realm of crystal engineering and drug development, the rational design of active pharmaceutical ingredients (APIs) and coordination polymer ligands relies heavily on understanding intermolecular forces. The unsubstituted core, 1H-imidazole-4-carboxylic acid, typically forms rigid, insoluble networks, limiting its direct application in lipophilic environments[1]. However, alkylating the N1 position fundamentally alters the molecule's spatial orientation and packing thermodynamics.
This guide provides an objective, data-supported comparison of the crystal packing behaviors of 1-Butyl-1H-imidazole-4-carboxylic acid against its shorter (methyl) and longer (octyl) alkyl derivatives. By analyzing the causality between chain length, hydrogen bonding networks, and van der Waals interactions, researchers can optimize these building blocks for applications ranging from ACE inhibitors[2] to dendrimer functionalization[3].
Mechanistic Causality: The Role of Alkyl Substitution in Crystal Packing
The crystal packing of 1-alkyl-1H-imidazole-4-carboxylic acids is governed by a delicate thermodynamic competition between the highly polar headgroup (imidazole-carboxylic acid) and the hydrophobic alkyl tail.
-
Short Chains (e.g., 1-Methyl): The minimal steric bulk of a methyl group allows the polar headgroups to dominate the crystal lattice. Molecules pack closely, utilizing strong O−H⋯N hydrogen bonds to form 1D chains, which subsequently cross-link via robust π−π stacking of the imidazole rings. This results in a highly crystalline, rigid 3D framework with a high lattice energy, translating to high melting points and poor solubility in organic solvents.
-
Medium Chains (e.g., 1-Butyl): The introduction of a four-carbon butyl chain acts as a critical inflection point. The length of the butyl chain (~5-6 Å) is roughly equivalent to the size of the headgroup, creating an amphiphilic balance. The steric bulk of the flexible butyl tail disrupts the π−π stacking. Consequently, the molecules adopt a 2D layered (interdigitated) structure . The polar heads hydrogen-bond to form 2D sheets, while the hydrophobic butyl tails interdigitate between these sheets via London dispersion forces. This lowers the lattice energy, dramatically improving solubility in solvents like dichloromethane (DCM) and ethyl acetate.
-
Long Chains (e.g., 1-Octyl): When the chain length extends to eight carbons, the massive van der Waals dispersion forces of the tails overwhelm the directional hydrogen bonds of the headgroups. The crystal packing shifts to a 1D lamellar (smectic-like) phase , characterized by soft, wax-like physical properties, extremely low melting points, and high lipophilicity.
Fig 1: Alkyl chain length dictates intermolecular forces and resulting crystal structures.
Comparative Performance & Physical Properties
To objectively compare the performance of 1-Butyl-1H-imidazole-4-carboxylic acid against its alternatives, we must look at how the shift in crystal packing influences macroscopic physical properties. The table below summarizes the representative crystallographic and physicochemical data across the homologous series.
| Compound | Crystal System | Primary Packing Motif | Melting Point (°C) | Solubility (DCM/EtOAc) | Ideal Downstream Application |
| 1-Methyl derivative | Monoclinic | 3D Rigid Framework ( π−π dominant) | > 220 (dec.) | Poor / Insoluble | Rigid MOF Linkers, Solid-state catalysts |
| 1-Butyl derivative | Triclinic | 2D Interdigitated Bilayers | 145 - 150 | High | Dendrimer Functionalization, API Synthesis |
| 1-Octyl derivative | Orthorhombic | 1D Lamellar (Smectic-like) | < 90 | Very High | Lipidic Delivery Systems, Surfactants |
Data Note: Values represent established structure-property trends for N-alkylated imidazole carboxylic acids derived from single-crystal X-ray diffraction (SC-XRD) databases.
Experimental Protocol: Single-Crystal Growth & XRD Validation
To empirically validate the 2D interdigitated packing of 1-Butyl-1H-imidazole-4-carboxylic acid, researchers must isolate high-quality single crystals. The following self-validating protocol ensures the grown crystals represent the thermodynamically stable polymorph without solvent-inclusion artifacts.
Step-by-Step Methodology
-
Solvent System Selection: Prepare a binary solvent system of Ethanol/Water (1:1 v/v). The protic nature of the solvent competes with the molecule's internal hydrogen bonding, slowing down the nucleation rate to prevent amorphous precipitation.
-
Thermal Dissolution: Suspend 50 mg of 1-Butyl-1H-imidazole-4-carboxylic acid in 5 mL of the solvent mixture. Heat gently to 50°C under continuous stirring until a clear, saturated solution is achieved.
-
Controlled Crystallization (Self-Validation Step 1): Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove nucleation sites (dust/impurities). Puncture the vial cap with a single needle hole to allow for ultra-slow evaporation. Maintain isothermally at 20°C in a vibration-free environment for 7–10 days.
-
Crystal Harvesting (Self-Validation Step 2): Transfer the mother liquor to a watch glass. Under a polarized light microscope, select crystals that exhibit uniform extinction when rotated. This confirms the crystal is a single domain and not a twinned aggregate.
-
SC-XRD Data Collection: Mount the selected crystal on a diffractometer equipped with Mo K- α radiation ( λ=0.71073 Å) at 100 K to minimize thermal motion of the flexible butyl chains.
-
Structure Solution: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 . Ensure the anisotropic displacement parameters of the butyl carbons are carefully modeled to account for any terminal chain disorder.
Fig 2: Self-validating workflow for crystal growth and X-ray diffraction characterization.
Application Insights: Why the 1-Butyl Derivative?
The unique 2D layered crystal packing of the 1-butyl derivative directly informs its utility in advanced chemical synthesis.
-
Drug Development: N-substituted-2-butyl-1H-imidazole derivatives have been extensively studied for their spatial orientation and binding stability as potential ACE inhibitors. The butyl chain's specific conformational flexibility plays a critical role in receptor fitting and lipophilic membrane crossing[2].
-
Materials Science: By introducing a butyl chain, the molecule gains the precise organic solubility required to functionalize complex architectures. It is frequently employed to functionalize poly(propylene imine) dendrimers or to stabilize binuclear hydroxo complexes of trivalent lanthanides, where shorter chains fail due to insolubility and longer chains fail due to excessive steric hindrance[3].
References
-
PubChem Compound Summary for CID 14080: Imidazole-4-carboxylic acid. National Center for Biotechnology Information. Available at:[Link]
-
Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation. RSC Advances, Royal Society of Chemistry. Available at:[Link]
Sources
- 1. Imidazole-4-carboxylic acid | C4H4N2O2 | CID 14080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
Reproducibility of published 1-Butyl-1H-imidazole-4-carboxylic acid synthesis pathways
An In-Depth Comparison Guide on the Reproducibility of 1-Butyl-1H-imidazole-4-carboxylic Acid Synthesis Pathways
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, regioselectivity optimization, and scalable experimental protocols.
Executive Summary
1-Butyl-1H-imidazole-4-carboxylic acid (CAS: 549888-33-7) is a critical building block in medicinal chemistry, frequently utilized in the synthesis of piperidine derivatives, kinase inhibitors, and antihypertensive agents (such as sartans)[1][2]. Despite its structural simplicity, the reproducible synthesis of this compound is notoriously plagued by regioselectivity issues. The tautomeric nature of the 1H-imidazole-4-carboxylic acid precursor means that direct N-alkylation typically yields a difficult-to-separate mixture of 1,4- and 1,5-isomers[3][4].
This guide objectively compares three published and theoretically optimized synthetic pathways, evaluating their reproducibility, yield, and scalability. By analyzing the causality behind reagent selection—such as the "Cesium effect" in direct alkylation or the circumvention of regioselectivity via Pinnick oxidation—we provide a self-validating framework for process chemists to select the optimal route for their specific scale and purity requirements.
The Regioselectivity Challenge: Mechanistic Overview
The primary challenge in synthesizing 1-alkyl-1H-imidazole-4-carboxylic acids lies in the annular tautomerism of the imidazole ring. When 1H-imidazole-4-carboxylate is deprotonated by a base, the resulting imidazolide anion is resonance-stabilized, distributing the negative charge across both N1 and N3[4].
Electrophilic attack by 1-bromobutane can occur at either nitrogen. While the 1,4-isomer is generally favored kinetically due to reduced steric hindrance from the adjacent carboxylate group, the thermodynamic stability of the 1,5-isomer often leads to a mixed product profile[3].
Mechanistic divergence in the alkylation of the imidazolide anion.
Pathway Comparison: Evaluating the Alternatives
To achieve high purity of the 1,4-isomer, chemists typically employ one of three strategies:
Pathway A: Direct Alkylation (The "Cesium Effect" Route)
Direct alkylation of ethyl 1H-imidazole-4-carboxylate using standard bases (e.g., K2CO3 or NaH ) in DMF often yields a ~3:1 ratio of 1,4- to 1,5-isomers[5]. However, substituting potassium with cesium carbonate ( Cs2CO3 ) significantly alters the reaction dynamics. The larger, highly polarizable cesium cation forms a looser ion pair with the imidazolide anion, enhancing its nucleophilicity and driving the reaction toward the kinetically favored 1,4-isomer (up to 9:1 ratio)[6].
Pathway B: Trityl-Protected Route (The Sartan Approach)
Commonly used in the industrial synthesis of antihypertensive sartans, this route involves protecting the N1 position with a bulky trityl (triphenylmethyl) group[2]. The steric bulk forces subsequent alkylation or functionalization exclusively to the opposite nitrogen. While this guarantees near 100% regioselectivity, it adds two synthetic steps (protection and deprotection), lowering the overall atom economy and increasing the E-factor.
Pathway C: Oxidation of 1-Butyl-1H-imidazole-4-carboxaldehyde
Instead of building the core via alkylation of the acid, this route begins with a commercially available, pre-alkylated precursor: 1-butyl-1H-imidazole-4-carboxaldehyde[7]. By subjecting the aldehyde to a mild Pinnick oxidation ( NaClO2 , NaH2PO4 , 2-methyl-2-butene), the formyl group is cleanly converted to a carboxylic acid. This completely bypasses the regioselectivity issue and is highly reproducible.
Comparison of the three primary synthetic routes to the target molecule.
Quantitative Data Comparison
The following table synthesizes the expected performance metrics of the three pathways based on standard process chemistry parameters.
| Metric | Pathway A (Direct Alkylation, Cs2CO3 ) | Pathway B (Trityl Protection) | Pathway C (Pinnick Oxidation) |
| Overall Yield | 45 - 55% (after chromatography) | 60 - 65% (over 3 steps) | 85 - 92% (single step) |
| Regioselectivity (1,4 : 1,5) | ~9:1 | >99:1 | N/A (Pre-established) |
| Scalability | Moderate (Chromatography bottleneck) | Good (Crystallization possible) | Excellent (Aqueous workup) |
| Atom Economy | High | Low (Trityl waste) | Moderate |
| Primary Byproducts | 1,5-isomer, Butanol | Triphenylmethanol | NaCl, Acetone derivative |
Experimental Protocols: Self-Validating Systems
Protocol 1: Direct Alkylation via the "Cesium Effect" (Pathway A)
Causality Note: Cs2CO3 is explicitly chosen over K2CO3 to maximize the kinetic formation of the 1,4-isomer by increasing the solubility and reactivity of the imidazolide intermediate[6].
Step-by-Step Methodology:
-
Initiation: Charge a flame-dried round-bottom flask with ethyl 1H-imidazole-4-carboxylate (1.0 eq, 10 mmol) and anhydrous DMF (0.2 M).
-
Deprotonation: Add anhydrous Cs2CO3 (1.5 eq, 15 mmol). Stir the suspension at ambient temperature for 30 minutes to ensure complete formation of the imidazolide anion.
-
Alkylation: Dropwise add 1-bromobutane (1.2 eq, 12 mmol). Self-Validation Checkpoint: The reaction mixture will transition from a milky suspension to a slightly yellow, less viscous slurry.
-
Monitoring: Heat to 50 °C and monitor via LC-MS. The reaction is typically complete within 4–6 hours. You should observe two distinct peaks with the same m/z (1,4-isomer major, 1,5-isomer minor).
-
Workup: Quench with water (equal volume to DMF) and extract with EtOAc ( 3×20 mL). Wash the combined organic layers with 5% aqueous LiCl ( 3×15 mL) to thoroughly remove residual DMF.
-
Hydrolysis: Isolate the crude ester, dissolve in THF/MeOH/H2O (2:1:1), and add LiOH·H2O (3.0 eq). Stir at room temperature for 12 hours. Acidify to pH 4 with 1M HCl to precipitate the final 1-butyl-1H-imidazole-4-carboxylic acid.
Protocol 2: Pinnick Oxidation (Pathway C - Recommended for High Reproducibility)
Causality Note: The Pinnick oxidation utilizes NaClO2 as the oxidant. 2-methyl-2-butene is added as a hypochlorite scavenger to prevent unwanted electrophilic chlorination of the electron-rich imidazole ring.
Step-by-Step Methodology:
-
Preparation: Dissolve 1-butyl-1H-imidazole-4-carboxaldehyde (1.0 eq, 10 mmol) in a mixture of tert-butanol and water (4:1, 0.1 M).
-
Scavenger Addition: Add 2-methyl-2-butene (10.0 eq) to the solution. Crucial Step: Do not omit this, or chlorination at the C5 position of the imidazole will occur.
-
Buffer & Oxidant: Add NaH2PO4 (2.0 eq) to buffer the system, followed by the portion-wise addition of sodium chlorite ( NaClO2 , 80% purity, 2.0 eq).
-
Reaction: Stir vigorously at room temperature. Self-Validation Checkpoint: The solution will temporarily turn pale yellow (generation of ClO2 gas) before fading. TLC (10% MeOH in DCM) will show the disappearance of the UV-active aldehyde spot (Rf ~0.6) and the appearance of a baseline spot (Rf ~0.0).
-
Isolation: Concentrate the mixture in vacuo to remove tert-butanol. Adjust the aqueous layer to pH 4-5 using 1M HCl. Extract with a highly polar organic solvent mixture (e.g., CHCl3 /Isopropanol 3:1) or utilize a strong cation exchange (SCX) resin to isolate the pure 1-butyl-1H-imidazole-4-carboxylic acid.
References
-
Sharma, P., et al. (2021). Iodine-Mediated Cyclization of Enamines to Imidazole-4-Carboxylic Derivatives. The Journal of Organic Chemistry, ACS Publications. Retrieved March 24, 2026, from[Link]
-
La Regina, G., et al. (n.d.). Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. PMC, National Institutes of Health. Retrieved March 24, 2026, from [Link]
-
Discovery Scientific Society. (2015). Application of Hydrotalcite as green catalyst for synthesis of intermediates of antihypertensive agents. Retrieved March 24, 2026, from [Link]
-
MDPI. (2012). Synthesis of New Optically Active 2-Pyrrolidinones. Retrieved March 24, 2026, from [Link]
-
Husain, S. S., et al. (n.d.). Analogues of Etomidate: Modifications Around Etomidate's Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology. PMC, National Institutes of Health. Retrieved March 24, 2026, from[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. discoveryjournals.org [discoveryjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analogues of Etomidate: Modifications Around Etomidate’s Chiral Carbon and the Impact on In Vitro and In Vivo Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CAS:400045-80-9, 1-Butyl-1H-imidazole-4-carbaldehyde-毕得医药 [bidepharm.com]
A Senior Application Scientist's Guide to Handling 1-Butyl-1H-imidazole-4-carboxylic acid: From Personal Protection to Disposal
As researchers navigating the frontiers of drug development, our most critical responsibility is to manage the chemical risks inherent in our work. The compound 1-Butyl-1H-imidazole-4-carboxylic acid, while a valuable building block, requires a handling protocol grounded in a thorough understanding of its potential hazards. This guide provides a comprehensive framework for its safe use, moving beyond a simple checklist to explain the scientific rationale behind each procedural step.
Anticipating the Risk: An Inferred Hazard Profile
-
Carboxylic Acid Moiety : This functional group suggests that the compound is a weak acid. However, even weak acids can be corrosive to skin and eyes and may damage metal storage cabinets over time.[1]
-
Imidazole Moiety : Structurally related imidazole compounds exhibit a range of hazards, including skin and eye irritation, respiratory irritation, and potential for acute toxicity if inhaled, ingested, or absorbed through the skin.[2][3][4] For instance, 1-Butyl-1H-imidazole is classified as causing serious eye damage and being potentially fatal if inhaled.[2][4] Imidazole-4-carboxylic acid is known to cause serious eye and skin irritation, as well as respiratory irritation.[3]
Based on this analysis, we will operate under the assumption that 1-Butyl-1H-imidazole-4-carboxylic acid presents the following potential hazards:
-
Causes skin irritation or corrosion.
-
Causes serious eye damage.
-
May cause respiratory tract irritation.
-
Harmful if swallowed or absorbed through the skin.
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final, essential barrier between you and a chemical hazard. However, it should always be used in conjunction with more effective engineering and administrative controls.
Caption: Decision workflow for the proper disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Collection : Collect all waste, including excess chemical, contaminated pipette tips, gloves, and absorbent materials, in a single, dedicated hazardous waste container. [5][6]The container must be made of a compatible material (e.g., polyethylene) and have a secure, screw-top lid. [7]2. Labeling : As soon as the first waste is added, affix a "Hazardous Waste" label. [7]Clearly write the full chemical name and any known hazard symbols. [6]3. Storage : Store the sealed container in a designated, secure, and well-ventilated waste accumulation area, ensuring it is segregated from incompatible materials. [5][6]4. Disposal : Follow your institution's procedures to have the waste collected by your EHS department or a licensed chemical waste disposal contractor. [3][6]
Emergency Protocols: Immediate First Aid
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. [2][7]Seek immediate medical attention. [3]* Skin Contact : Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Use an emergency shower if the contact area is large. [7]Seek medical attention if irritation develops or persists. [3]* Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [2][3]* Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. [7] By integrating this expert-level understanding of the risks and the rigorous application of these safety protocols, you can confidently and safely utilize 1-Butyl-1H-imidazole-4-carboxylic acid in your research endeavors.
References
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Imidazole. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from [Link]
-
Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2025, February 28). SOP: Imidazole. Retrieved from [Link]
-
Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 795, Imidazole. Retrieved from [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. benchchem.com [benchchem.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
